Bis(2,6-dimethylphenyl) Chlorophosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[chloro-(2,6-dimethylphenoxy)phosphoryl]oxy-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClO3P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXJSOCIOHPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432902 | |
| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81639-99-8 | |
| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of Bis(2,6-dimethylphenyl) Chlorophosphate
An In-depth Technical Guide to the Synthesis and Characterization of Bis(2,6-dimethylphenyl) Chlorophosphate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Bis(2,6-dimethylphenyl) Chlorophosphate. It delves into the fundamental principles behind its synthesis, detailed characterization methodologies, and critical safety protocols. The structure of this document is designed to follow a logical experimental progression, from reagent selection to final product validation, emphasizing the scientific rationale behind each step.
Compound Overview and Strategic Importance
Bis(2,6-dimethylphenyl) Chlorophosphate (CAS No: 81639-99-8) is a sterically hindered organophosphorus compound featuring a central phosphate group bonded to a chlorine atom and two 2,6-dimethylphenyl (xylyl) moieties.[1][2] Its molecular structure, particularly the bulky xylyl groups, imparts unique reactivity, making it a valuable phosphorylating agent in complex organic synthesis.[2] The chlorophosphate functional group serves as a reactive handle for introducing the bis(2,6-dimethylphenyl)phosphate group onto various substrates.[2] This guide will provide the necessary framework for its successful synthesis and rigorous characterization.
Physicochemical Properties
A summary of the key physical and chemical properties of Bis(2,6-dimethylphenyl) Chlorophosphate is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₈ClO₃P | [1][3] |
| Molecular Weight | 324.74 g/mol | [1][3] |
| CAS Number | 81639-99-8 | [1] |
| Appearance | White to light yellow/red crystalline powder | [3][4] |
| Melting Point | 50-54 °C | [4] |
| Boiling Point | 219 °C at 7 mmHg | [4] |
| Key Synonyms | Bis(2,6-dimethylphenyl)phosphoryl Chloride, Chlorophosphoric Acid Bis(2,6-dimethylphenyl) Ester | [1][3] |
| Moisture Sensitivity | Moisture Sensitive | [4][5] |
Synthesis Methodology: A Self-Validating Protocol
The synthesis of Bis(2,6-dimethylphenyl) Chlorophosphate is most effectively achieved through the controlled reaction of phosphoryl chloride (POCl₃) with two equivalents of 2,6-dimethylphenol. The choice of this pathway is dictated by the need to control the degree of substitution on the phosphorus center.
Causality Behind Experimental Design:
-
Stoichiometry: A precise 2:1 molar ratio of 2,6-dimethylphenol to phosphoryl chloride is critical. This stoichiometric control favors the formation of the desired disubstituted product over the mono- or trisubstituted phosphate esters.
-
Base Scavenging: The reaction generates hydrogen chloride (HCl) as a byproduct. A tertiary amine base, such as triethylamine or pyridine, is incorporated to neutralize the in-situ generated HCl. This prevents side reactions and drives the equilibrium towards product formation by consuming a reaction product.
-
Inert Atmosphere: Phosphoryl chloride and the target chlorophosphate product are both highly sensitive to moisture.[4][5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is mandatory to prevent hydrolysis, which would lead to the formation of phosphoric acid derivatives and reduce the yield and purity of the desired product.
-
Temperature Control: The initial reaction is exothermic. Slow, dropwise addition of phosphoryl chloride to a cooled solution of the phenol and base is essential to manage the reaction rate and prevent thermal decomposition or unwanted side reactions.
Detailed Step-by-Step Synthesis Protocol
Reagents and Equipment:
-
2,6-Dimethylphenol (2.0 equivalents)
-
Phosphoryl chloride (POCl₃) (1.0 equivalent)
-
Anhydrous triethylamine (≥2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Two-neck round-bottom flask, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice bath
-
Standard glassware for aqueous work-up and purification
Experimental Workflow Diagram:
Caption: Synthesis workflow for Bis(2,6-dimethylphenyl) Chlorophosphate.
Procedure:
-
Setup: Assemble an oven-dried two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and an inert gas inlet. Maintain a positive pressure of nitrogen or argon throughout the experiment.
-
Reagent Preparation: In the flask, dissolve 2,6-dimethylphenol (2.0 eq.) and anhydrous triethylamine (2.1 eq.) in anhydrous toluene. Cool the stirred solution to 0 °C using an ice bath.
-
Reaction: In the dropping funnel, prepare a solution of phosphoryl chloride (1.0 eq.) in anhydrous toluene. Add the phosphoryl chloride solution dropwise to the cooled phenol solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Completion: After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour, then allow it to slowly warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated triethylammonium chloride salt. Transfer the filtrate to a separatory funnel and wash sequentially with cold 1M HCl, water, and saturated brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford the final product as a white to off-white crystalline solid.
Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized Bis(2,6-dimethylphenyl) Chlorophosphate, a suite of analytical techniques must be employed.
Characterization Logic
Caption: Analytical workflow for product validation.
Expected Analytical Data:
| Technique | Expected Result | Rationale |
| ³¹P NMR | A single sharp resonance. | Confirms the presence of a single phosphorus environment. |
| ¹H NMR | Signals corresponding to aromatic protons and two distinct methyl group protons. Integration should match the C₁₆H₁₈ formula. | Validates the proton framework of the molecule. |
| IR Spectroscopy | Strong absorbance for P=O stretch (~1300 cm⁻¹), P-O-Ar stretch (~1200 cm⁻¹), and P-Cl stretch (~550 cm⁻¹). | Confirms the presence of key functional groups. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 324 and an M+2 peak at m/z ≈ 326 with an intensity ratio of ~3:1. | Confirms the molecular weight and the presence of one chlorine atom. |
| Melting Point | A sharp melting point within the range of 50-54 °C. | A narrow melting range indicates high purity of the crystalline solid.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: This is the most definitive technique for this compound. A proton-decoupled ³¹P NMR spectrum should show a single, sharp signal, confirming the presence of one unique phosphorus nucleus. The chemical shift will be characteristic of a chlorophosphate environment.
-
¹H NMR: The spectrum will be characterized by signals for the aromatic protons (typically in the 7.0-7.5 ppm region) and the twelve methyl protons, which may appear as a single sharp peak or two closely spaced peaks around 2.2-2.4 ppm.[6] The integration ratio of aromatic to methyl protons should be 6:12 (or 1:2).
-
¹³C NMR: The spectrum will show the expected number of signals for the unique carbon atoms in the molecule, including distinct signals for the methyl carbons and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the molecule's functional groups. Key vibrational bands to identify include:
-
P=O Stretch: A strong and sharp absorption band typically appears in the region of 1280-1310 cm⁻¹.
-
P-O-C (Aryl) Stretch: A strong band is expected around 1150-1250 cm⁻¹.
-
P-Cl Stretch: A medium to strong absorption is expected in the 500-600 cm⁻¹ region.
-
Aromatic C=C and C-H Stretches: These will be present in their characteristic regions (>3000 cm⁻¹ for C-H and ~1600 cm⁻¹ for C=C).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight.[7] For Bis(2,6-dimethylphenyl) Chlorophosphate (C₁₆H₁₈ClO₃P), the analysis should reveal:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 324.07).
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed. There will be an M⁺ peak (for the ³⁵Cl isotopologue) and an M+2 peak (for the ³⁷Cl isotopologue) with a relative intensity ratio of approximately 3:1, which is a definitive indicator of a monochlorinated compound.
Safety, Handling, and Storage
Bis(2,6-dimethylphenyl) Chlorophosphate is a reactive and corrosive chemical that requires careful handling.
GHS Hazard Information:
-
Classification: Skin Corrosion/Irritation Category 1C; Serious Eye Damage/Eye Irritation Category 1.[1]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment: Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[8]
-
Precautions: Avoid breathing dust.[4] Prevent contact with skin, eyes, and clothing. The compound is moisture-sensitive; handle under inert gas and use dry equipment.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term stability, it is recommended to store under an inert gas atmosphere (e.g., argon or nitrogen).[4]
Disposal:
-
Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[4]
Applications in Research and Development
The primary utility of Bis(2,6-dimethylphenyl) Chlorophosphate lies in its role as a specialized phosphorylating agent.[2] The steric bulk provided by the two 2,6-dimethylphenyl groups can direct reactions with high regioselectivity and is often employed in the synthesis of complex molecules where controlling reactivity at a specific site is paramount. Its potential use as a flame retardant, a common application for organophosphorus compounds, is also noted.[2]
References
- Bis(2,6-dimethylphenyl) Chlorophosphate 81639-99-8. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/B1922]
- Bis(2,6-dimethylphenyl) Chlorophosphate | C16H18ClO3P | CID 9923313. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9923313]
- Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organ. CDC Stacks, Centers for Disease Control and Prevention. [URL: https://stacks.cdc.gov/view/cdc/50849]
- 2,6-Bis[[bis(1,1-dimethylethyl)phosphino-κP]methyl]phenyl-κC]chlorohydro(phenylphosphine)iridium. ResearchGate. [URL: https://www.researchgate.net/publication/358896020_26-Bisbis11-dimethylethylphosphino-kPmethylphenyl-kCchlorohydrophenylphosphineiridium]
- Synthesis and Structure of 1,2-Bis(2,6-dimethylphenylphosphino)ethane: A Missing Member of the Phosphine Family | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/259182393_Synthesis_and_Structure_of_12-Bis26-dimethylphenylphosphinoethane_A_Missing_Member_of_the_Phosphine_Family]
- (PDF) Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure of [{(3,5-CH3)2C6H3O}2PS2]3Bi. ResearchGate. [URL: https://www.researchgate.net/publication/281143419_BismuthIII_Complexes_with_Bisdimethylphenyl_Dithiophosphates_Synthesis_Characterization_and_Crystal_Structure_of_35-CH32C6H3O2PS23Bi]
- CAS 81639-99-8: bis(2,6-dimethylphenyl) chlorophosphate. Cymit Química S.L. [URL: https://www.cymitquimica.com/cas/81639-99-8]
- Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure of [{(3,5-CH3)2C6H3O}2PS2]3Bi. PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/26279580/]
- Bis(2,6-dimethylphenyl) Chlorophosphate 93.0+%, TCI America 25 g | Buy Online. Fisher Scientific. [URL: https://www.fishersci.
- Bis(2,6-dimethylphenyl) Chlorophosphate, 25G - B1922-25G. Lab Pro Inc. [URL: https://labproinc.
- 2,6-Bis[[bis(1,1-dimethylethyl)phosphino-κP]methyl]phenyl- κC]chlorohydro(phenylphosphine)iridium. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/621e25e1be485ff36397e688]
- Fig. S22: IR spectrum of [Cu(1)(xantphos)][PF 6 ]. ResearchGate. [URL: https://www.researchgate.net/figure/Fig-S22-IR-spectrum-of-Cu-1-xantphos-PF-6_fig22_340320703]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/d206555]
- Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Development-of-a-sensitive-method-for-the-of-34-Greaves-Letcher/d141870535e6c701815147513364239857946950]
- METHYLENEBIS(2,6-DIMETHYLPHENOL)(5384-21-4) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/5384-21-4_1HNMR.htm]
- (PDF) Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. Bis(2,6-dimethylphenyl) Chlorophosphate | C16H18ClO3P | CID 9923313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 81639-99-8: bis(2,6-dimethylphenyl) chlorophosphate [cymitquimica.com]
- 3. Bis(2,6-dimethylphenyl) Chlorophosphate 93.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. Bis(2,6-dimethylphenyl) Chlorophosphate | 81639-99-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. labproinc.com [labproinc.com]
- 6. 4,4'-METHYLENEBIS(2,6-DIMETHYLPHENOL)(5384-21-4) 1H NMR [m.chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to Bis(2,6-dimethylphenyl) Chlorophosphate: Synthesis, Reactivity, and Applications
This guide provides an in-depth examination of Bis(2,6-dimethylphenyl) Chlorophosphate, a versatile organophosphate reagent. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the compound's core properties, molecular structure, synthesis, and critical applications as a phosphorylating agent. We will explore the causality behind its reactivity and provide practical, field-proven insights into its use in synthetic chemistry.
Core Identification and Physicochemical Properties
Bis(2,6-dimethylphenyl) Chlorophosphate is an organophosphorus compound distinguished by the presence of two sterically hindered 2,6-dimethylphenyl (xylenyl) groups attached to a central phosphorochloridate core. This steric bulk is a key feature, influencing its reactivity and selectivity in phosphorylation reactions.
Its primary identifiers and physical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 81639-99-8 | [1][2] |
| Molecular Formula | C₁₆H₁₈ClO₃P | [1][3] |
| Molecular Weight | 324.74 g/mol | [1][3] |
| IUPAC Name | 2-[chloro-(2,6-dimethylphenoxy)phosphoryl]oxy-1,3-dimethylbenzene | [3][4] |
| Synonyms | Bis(2,6-dimethylphenyl)phosphoryl Chloride, Chlorophosphoric Acid Bis(2,6-dimethylphenyl) Ester | |
| Appearance | White to light yellow crystalline powder or solid | [2] |
| Melting Point | 50-54 °C | |
| Boiling Point | 219 °C at 7 mmHg | |
| Key Characteristic | Moisture Sensitive | [2] |
Molecular Structure
The molecular architecture is central to understanding the reagent's function. The phosphorus atom is pentavalent, forming a tetrahedral geometry. It is bonded to an oxygen atom (phosphoryl group), a chlorine atom, and two 2,6-dimethylphenoxy moieties. The presence of methyl groups at the ortho positions of the phenyl rings creates significant steric hindrance around the phosphorus center. This feature can be exploited to achieve selective reactions with less hindered nucleophiles.
Caption: 2D Molecular Structure of Bis(2,6-dimethylphenyl) Chlorophosphate.
Synthesis and Mechanism
While specific proprietary synthesis routes may vary, the formation of aryl chlorophosphates generally follows established organophosphorus chemistry principles. A plausible and common synthetic pathway involves the reaction of a phosphorus source with the corresponding phenol.
The synthesis can be conceptualized as a two-step process starting from phosphorus oxychloride (POCl₃), a readily available and highly reactive starting material.
Caption: General Synthetic Workflow for Bis(2,6-dimethylphenyl) Chlorophosphate.
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This reagent serves as the source of the P-Cl and P=O functionalities. Its high reactivity, with three chlorine atoms, allows for sequential substitution by nucleophiles.
-
2,6-Dimethylphenol: This is the nucleophile that displaces the chloride ions on the phosphorus center to form the P-O-Aryl bonds.
-
Tertiary Amine Base: The reaction of phenols with POCl₃ liberates hydrochloric acid (HCl). A non-nucleophilic base, such as triethylamine or pyridine, is essential to scavenge this acid. This prevents protonation of the phenol, which would deactivate it as a nucleophile, and avoids undesired side reactions.
-
Stoichiometry and Temperature Control: Careful control of the stoichiometry (2 equivalents of phenol to 1 equivalent of POCl₃) is critical to favor the formation of the desired disubstituted product. The reaction is typically performed at low temperatures (e.g., 0 °C) to manage its exothermic nature and improve selectivity.
Core Reactivity and Applications
The utility of Bis(2,6-dimethylphenyl) Chlorophosphate stems from the high reactivity of the phosphorus-chlorine (P-Cl) bond. The chlorine atom is an excellent leaving group, making the phosphorus atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.
This reactivity makes it a powerful phosphorylating agent . Phosphorylation is a fundamental transformation in both biology and synthetic chemistry, often used to modify the properties of molecules, such as improving drug delivery or creating key intermediates for synthesis.[5]
Caption: General Reactivity Pathway of Bis(2,6-dimethylphenyl) Chlorophosphate.
Key Applications:
-
Synthesis of Phosphate Esters: Its primary use is in the reaction with alcohols to form complex phosphate esters. This is crucial in medicinal chemistry for creating prodrugs, where a phosphate group can enhance the solubility and bioavailability of a parent drug.
-
Chemical Intermediate: It serves as a versatile building block for more complex organophosphorus compounds.[6] The xylenyl groups can be retained or later cleaved, depending on the synthetic strategy.
-
Protecting Group Chemistry: In multi-step organic synthesis, the bulky bis(2,6-dimethylphenyl)phosphoryl group can be used to temporarily protect hydroxyl groups, directing reactivity to other parts of a molecule.[6]
Experimental Protocol: General Phosphorylation of an Alcohol
This protocol provides a self-validating, step-by-step methodology for a typical phosphorylation reaction.
Objective: To phosphorylate a primary alcohol (R-CH₂OH) using Bis(2,6-dimethylphenyl) Chlorophosphate.
Materials:
-
Substrate (Alcohol, 1.0 eq)
-
Bis(2,6-dimethylphenyl) Chlorophosphate (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Pyridine or Triethylamine (2.0 eq)
-
Stir bar, round-bottom flask, septa, nitrogen line
-
TLC plates, appropriate eluent system
Procedure:
-
System Preparation: Dry all glassware in an oven ( >100 °C) overnight and cool under a stream of dry nitrogen or in a desiccator. The reaction must be performed under an inert atmosphere as the reagent is moisture-sensitive.[2]
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 eq). Dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction rate and minimize side-product formation.
-
Base Addition: Slowly add the anhydrous base (e.g., pyridine, 2.0 eq) to the solution via syringe.
-
Reagent Addition: In a separate flask, dissolve Bis(2,6-dimethylphenyl) Chlorophosphate (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring alcohol/base mixture over 15-20 minutes. The slight excess of the chlorophosphate ensures complete consumption of the valuable substrate.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). A new spot corresponding to the more polar phosphate ester product should appear, while the starting alcohol spot diminishes. The reaction is complete when the alcohol is no longer visible by TLC.
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with 1M HCl to remove excess base, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure phosphate ester.
Safety and Handling
Bis(2,6-dimethylphenyl) Chlorophosphate is a corrosive and hazardous chemical that requires careful handling.
-
GHS Hazard Statements: H314 - Causes severe skin burns and eye damage. H318 - Causes serious eye damage.[3]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a chemical fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. It is moisture-sensitive; store under an inert gas in a cool, dark, and dry place.[2] In case of a spill, use an inert absorbent material and dispose of it as hazardous waste.
Conclusion
Bis(2,6-dimethylphenyl) Chlorophosphate is a valuable and highly reactive phosphorylating agent. Its utility is defined by the electrophilic phosphorus center and the sterically demanding 2,6-dimethylphenyl groups, which can influence selectivity. For researchers in organic synthesis and drug development, a thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe application in the laboratory.
References
-
PubChem. Bis(2,6-dimethylphenyl) Chlorophosphate. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. labproinc.com [labproinc.com]
- 3. Bis(2,6-dimethylphenyl) Chlorophosphate | C16H18ClO3P | CID 9923313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bis(2,6-dimethylphenyl) Chlorophosphate 93.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy Bis(2,6-dimethylphenyl)phosphate | 18350-99-7 [smolecule.com]
Mechanism of action of Bis(2,6-dimethylphenyl) Chlorophosphate in phosphorylation
An In-depth Technical Guide to the Mechanism of Action of Bis(2,6-dimethylphenyl) Chlorophosphate in Phosphorylation
Authored by a Senior Application Scientist
Introduction: The Strategic Role of Steric Hindrance in Modern Phosphorylation
Phosphorylation, the enzymatic or chemical addition of a phosphoryl group (PO₃²⁻), is a cornerstone of biological regulation and a pivotal transformation in synthetic organic chemistry. In the synthesis of complex natural products, pharmaceuticals, and biomolecules, the precise and selective introduction of a phosphate moiety is often a critical, yet challenging, step. The choice of phosphorylating agent is therefore paramount, dictating the reaction's efficiency, selectivity, and scalability.
This guide delves into the mechanism and application of a highly effective, sterically hindered phosphorylating agent: Bis(2,6-dimethylphenyl) Chlorophosphate. Unlike simpler reagents like phosphorus oxychloride, this compound offers a unique combination of reactivity and steric shielding. Its two bulky 2,6-dimethylphenyl (also known as xylyl) groups play a crucial role, not as passive spectators, but as active directors of the reaction's outcome. Understanding the interplay between the electrophilic phosphorus center and these formidable steric guards is key to leveraging this reagent's full potential in advanced chemical synthesis. This whitepaper will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism, practical application, and the causal logic behind its experimental use.
Core Characteristics of the Reagent
Bis(2,6-dimethylphenyl) Chlorophosphate is an organophosphorus compound valued for its ability to form stable phosphate esters. Its structural and chemical properties are fundamental to its function.
Molecular Structure and Properties
The defining feature of this reagent is the central phosphate group flanked by two sterically demanding 2,6-dimethylphenyl groups and a reactive chlorine atom. This architecture directly influences its reactivity and selectivity.
Figure 1. 2D Chemical Structure of Bis(2,6-dimethylphenyl) Chlorophosphate.
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 81639-99-8 | |
| Molecular Formula | C₁₆H₁₈ClO₃P | |
| Molecular Weight | 324.74 g |
The Strategic Application of Bis(2,6-dimethylphenyl) Chlorophosphate in Modern Organic Synthesis
A Technical Guide for Advanced Chemical Research and Development
Introduction: A Sterically Hindered Reagent for Precision Phosphorylation
In the landscape of organic synthesis, the precise introduction of a phosphate group onto a molecule—a process known as phosphorylation—is a cornerstone of numerous applications, from the construction of life-saving therapeutics to the development of novel materials.[1] Phosphorylation is a fundamental reaction in both biological and synthetic chemistry.[2][3] Bis(2,6-dimethylphenyl) chlorophosphate, also known as bis(2,6-xylyl) chlorophosphate, has emerged as a powerful and highly specialized reagent for this purpose. Its defining characteristic is the presence of two bulky 2,6-dimethylphenyl groups attached to the central phosphorus atom.[4] This steric hindrance is not a limitation but a key design feature that imparts remarkable selectivity and controlled reactivity, making it an invaluable tool for synthetic chemists.
This technical guide provides an in-depth exploration of the applications of Bis(2,6-dimethylphenyl) chlorophosphate, focusing on its mechanism of action, key synthetic utilities, and practical, field-proven protocols. It is designed for researchers and drug development professionals seeking to leverage this reagent's unique properties to tackle complex synthetic challenges.
Core Principles: Understanding the Mechanism and Steric Influence
The efficacy of Bis(2,6-dimethylphenyl) chlorophosphate lies in its electrophilic phosphorus center, rendered highly reactive by the electron-withdrawing chlorine atom. However, the two flanking 2,6-dimethylphenyl groups act as "steric shields," modulating access to this reactive center. This controlled access is the foundation of the reagent's utility.
The phosphorylation reaction typically proceeds via a nucleophilic attack on the phosphorus atom by a hydroxyl group of the substrate (e.g., an alcohol or a nucleoside). The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine, which serves to deprotonate the hydroxyl group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[5]
The steric bulk of the dimethylphenyl groups influences the reaction in several critical ways:
-
Selectivity: It favors reactions with less sterically hindered hydroxyl groups, allowing for regioselective phosphorylation in complex molecules with multiple potential reaction sites.
-
Controlled Reactivity: The steric hindrance prevents overly rapid or uncontrolled reactions, minimizing the formation of side products.
-
Stability of Intermediates: The resulting phosphate triester intermediates are sterically protected, rendering them more stable for subsequent manipulations.
Key Applications in Synthetic Chemistry
The unique reactivity profile of Bis(2,6-dimethylphenyl) chlorophosphate has led to its adoption in several critical areas of organic synthesis.
Oligonucleotide Synthesis
Perhaps the most significant application of this reagent is in the synthesis of oligonucleotides, the building blocks of DNA and RNA. In the phosphotriester approach to oligonucleotide synthesis, Bis(2,6-dimethylphenyl) chlorophosphate acts as a highly effective coupling agent.[6] It activates a phosphodiester monomer, allowing it to react with the 5'-hydroxyl group of a growing oligonucleotide chain.
The process involves the sequential addition of nucleotide monomers to a solid support or in a solution-phase synthesis.[7][8] The steric bulk of the reagent ensures that the coupling reaction proceeds efficiently while minimizing side reactions at other sensitive functionalities on the nucleobases.[9]
Phosphorylation of Alcohols and Phenols
The synthesis of phosphate esters from alcohols and phenols is a fundamental transformation with broad applications.[10][11] Bis(2,6-dimethylphenyl) chlorophosphate provides a reliable method for achieving this, particularly when dealing with sensitive or complex substrates. The reaction is typically high-yielding and proceeds under mild conditions. This methodology is crucial in the synthesis of phospholipids, phosphorylated peptides, and other biologically active molecules where a phosphate moiety is essential for function.[12][13]
| Substrate Type | Typical Reaction Conditions | Key Advantages |
| Primary Alcohols | Pyridine, 0 °C to room temperature | High yields, clean reaction |
| Secondary Alcohols | DMAP (catalyst), CH2Cl2, room temp. | Overcomes moderate steric hindrance |
| Phenols | Triethylamine, THF, room temperature | Efficient phosphorylation of electron-rich and deficient phenols |
| Complex Polyols | Controlled stoichiometry, low temp. | Regioselective phosphorylation of the least hindered hydroxyl group |
Synthesis of Flame Retardants
An emerging industrial application for related diaryl phosphate esters is in the formulation of flame retardants for polymers.[14] While not a direct application of the chlorophosphate itself in the final product, it serves as a key intermediate in the synthesis of stable triaryl phosphates. The 2,6-dimethylphenyl groups contribute to the thermal stability and performance of the resulting flame-retardant additives.
Experimental Protocols: A Practical Guide
The following protocols are representative of the common uses of Bis(2,6-dimethylphenyl) chlorophosphate and are designed to be self-validating systems.
Protocol 1: General Procedure for the Phosphorylation of a Primary Alcohol
This protocol details the synthesis of a diaryl alkyl phosphate triester, a common intermediate in many synthetic routes.
Materials:
-
Primary Alcohol (1.0 eq)
-
Bis(2,6-dimethylphenyl) Chlorophosphate (1.1 eq)[15]
-
Anhydrous Pyridine (as solvent)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the primary alcohol (1.0 eq). The flask is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Dissolution: Anhydrous pyridine is added via syringe to dissolve the alcohol. The solution is cooled to 0 °C in an ice bath. Causality Note: Cooling the reaction mixture helps to control the initial exothermic reaction upon addition of the chlorophosphate.
-
Reagent Addition: Bis(2,6-dimethylphenyl) chlorophosphate (1.1 eq), dissolved in a minimal amount of anhydrous pyridine, is added dropwise to the stirred solution over 10-15 minutes.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: The reaction mixture is diluted with CH2Cl2 and washed sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO3, and brine. Self-Validation: The aqueous washes are critical to remove the base and any water-soluble byproducts, ensuring a cleaner crude product.
-
Purification: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.
-
Characterization: The final product structure and purity are confirmed by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.
Diagram: Experimental Workflow for Alcohol Phosphorylation
Caption: Workflow for a typical alcohol phosphorylation experiment.
Advantages and Limitations
Advantages:
-
High Selectivity: The sterically demanding nature of the reagent allows for the selective phosphorylation of less hindered hydroxyl groups.
-
Mild Reaction Conditions: Reactions can typically be performed at or below room temperature, preserving sensitive functional groups.
-
Formation of Stable Intermediates: The resulting phosphotriesters are often stable enough to be isolated and used in subsequent reaction steps.
Limitations:
-
Moisture Sensitivity: As a chlorophosphate, the reagent is highly sensitive to moisture and must be handled under anhydrous conditions to prevent hydrolysis.
-
Steric Limitations: While an advantage for selectivity, the reagent may react sluggishly or not at all with highly hindered tertiary alcohols.
-
Cost and Availability: As a specialized reagent, it can be more expensive than simpler phosphorylating agents like phosphorus oxychloride.
Conclusion
Bis(2,6-dimethylphenyl) chlorophosphate is a premier phosphorylating agent for applications demanding high selectivity and control. Its unique steric profile allows chemists to perform phosphorylations on complex and sensitive substrates with a level of precision that is difficult to achieve with smaller, more reactive reagents. From the assembly of oligonucleotides to the synthesis of phosphorylated natural products, its strategic application continues to enable significant advances in chemical synthesis and drug development. Understanding the principles behind its reactivity and mastering its practical application are essential skills for the modern synthetic chemist.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Chemical Biology of Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis(2,6-dimethylphenyl) Chlorophosphate | C16H18ClO3P | CID 9923313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP0064796B1 - Phosphorylating agent and process for the phosphorylation of organic hydroxyl compounds - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. US20110009606A1 - Synthesis of 2',3' - and 3',5' -cyclic phosphate mono-and oligonucleotides - Google Patents [patents.google.com]
- 10. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]
- 11. US3346670A - Method for the preparation of phosphate esters - Google Patents [patents.google.com]
- 12. Mechanistic insights into the phosphoryl transfer reaction in cyclin-dependent kinase 2: A QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding the Phosphorylation Mechanism by Using Quantum Chemical Calculations and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buy Bis(2,6-dimethylphenyl)phosphate | 18350-99-7 [smolecule.com]
- 15. Bis(2,6-dimethylphenyl) Chlorophosphate 93.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Crystal Structure Analysis of Bis(2,6-dimethylphenyl) Chlorophosphate
This guide provides a comprehensive, in-depth exploration of the methodologies and considerations for the crystal structure analysis of Bis(2,6-dimethylphenyl) Chlorophosphate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a narrative grounded in scientific expertise, experience, and trustworthiness. We will delve into the "why" behind the "how," ensuring a robust understanding of the entire analytical process, from material synthesis to the final structural elucidation.
Introduction: The Significance of Structural Insight
Bis(2,6-dimethylphenyl) chlorophosphate (C₁₆H₁₈ClO₃P) is an organophosphorus compound with significant potential in various scientific domains.[1][2] Its applications range from serving as a flame retardant to acting as a crucial intermediate in the synthesis of more complex molecules.[1][2] In the realm of drug discovery and development, organophosphate compounds are pivotal, often serving as building blocks for therapeutic agents or as prodrugs to enhance bioavailability.[3][4]
Accurate knowledge of a molecule's three-dimensional structure is a fundamental prerequisite for rational drug design and for understanding its chemical reactivity and biological interactions.[5] X-ray crystallography stands as the most definitive method for determining molecular structure, providing precise and unambiguous 3D atomic coordinates.[5] This guide will, therefore, illuminate the critical steps and rationale behind the single-crystal X-ray diffraction analysis of Bis(2,6-dimethylphenyl) Chlorophosphate.
I. Synthesis and Purification: The Foundation of Quality Crystals
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The primary route to synthesizing Bis(2,6-dimethylphenyl) Chlorophosphate involves the reaction of phosphorus oxychloride with 2,6-dimethylphenol.[1]
Experimental Protocol: Synthesis
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with phosphorus oxychloride and an appropriate anhydrous solvent (e.g., toluene, dichloromethane).[6]
-
Catalyst Addition: A catalyst such as magnesium chloride or aluminum chloride is added to the reaction mixture.[1]
-
Nucleophilic Addition: A solution of 2,6-dimethylphenol in the same anhydrous solvent is added dropwise from the dropping funnel at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction.
-
Workup and Purification: Upon cooling, the reaction mixture is carefully quenched with ice-water. The organic layer is separated, washed sequentially with dilute acid, water, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude Bis(2,6-dimethylphenyl) Chlorophosphate is further purified by column chromatography or recrystallization to achieve a purity of >93%.[7]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The starting material, phosphorus oxychloride, and the product, Bis(2,6-dimethylphenyl) Chlorophosphate, are both moisture-sensitive.[8] Water can hydrolyze the P-Cl bond, leading to impurities that will hinder crystallization.
-
Controlled Addition: The reaction is highly exothermic. Slow, controlled addition of the 2,6-dimethylphenol prevents side reactions and ensures a higher yield of the desired product.
-
High Purity Requirement: The presence of impurities is a primary inhibitor of crystal growth. High-purity material is essential for obtaining single crystals suitable for X-ray diffraction.
II. Crystallization: The Art and Science of Growing Quality Crystals
Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure determination.[5] For a compound like Bis(2,6-dimethylphenyl) Chlorophosphate, which is a solid at room temperature with a melting point of approximately 50-54 °C, several crystallization techniques can be employed.[7]
Experimental Protocol: Crystallization
-
Solvent Selection: A range of solvents should be screened for their ability to dissolve the compound at elevated temperatures and allow it to slowly precipitate upon cooling. Suitable candidates include ethanol, methanol, acetonitrile, ethyl acetate, and hexane, or mixtures thereof.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a loosely covered vial. The slow evaporation of the solvent over several days to weeks can yield well-formed crystals.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature, and the solution is allowed to cool to room temperature slowly. This can be achieved by placing the heated solution in a Dewar flask.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
Trustworthiness of the Protocol:
This multi-pronged approach to crystallization is a self-validating system. By systematically exploring a range of solvents and techniques, the probability of obtaining high-quality crystals is significantly increased. The visual inspection of the resulting crystals under a microscope for well-defined faces and the absence of twinning is a critical quality control step.
III. X-ray Diffraction Data Collection: Probing the Crystal Lattice
Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data. This involves mounting a crystal on a diffractometer and exposing it to a monochromatic X-ray beam.
Experimental Workflow
Caption: Workflow for X-ray diffraction data collection and processing.
Key Considerations in Data Collection:
-
X-ray Source: A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) is ideal.
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to higher resolution data and reduces radiation damage to the crystal.
-
Data Collection Strategy: A strategy is devised to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
IV. Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure
The collected diffraction data, which consists of a list of reflection intensities, is then used to solve and refine the crystal structure.
Computational Workflow
Caption: Computational workflow for crystal structure solution and refinement.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.
-
Structure Solution: The "phase problem" is solved using computational methods like Direct Methods or the Patterson function to obtain an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data. Difference Fourier maps are used to locate missing atoms (like hydrogens) and to identify any disorder.
-
Validation: The final structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for geometric reasonability (bond lengths, bond angles).
V. Analysis of the Crystal Structure of Bis(2,6-dimethylphenyl) Chlorophosphate: A Hypothetical Discussion
While a published crystal structure for this specific molecule is not available, we can predict some key structural features based on related organophosphate compounds.
Data Presentation: Expected Crystallographic Parameters
| Parameter | Expected Value/Range | Rationale |
| Crystal System | Monoclinic or Triclinic | Lower symmetry is common for complex organic molecules.[9] |
| Space Group | P2₁/c or P-1 | These are common space groups for centrosymmetric crystals of organic molecules.[9][10] |
| P=O Bond Length | ~1.45 Å | Typical for a phosphoryl group. |
| P-Cl Bond Length | ~1.95 - 2.05 Å | Standard for a P-Cl bond in a chlorophosphate. |
| P-O-C Angle | ~120 - 125° | Reflects the sp² hybridization of the oxygen atom. |
| Torsion Angles | Variable | The orientation of the 2,6-dimethylphenyl groups will be influenced by steric hindrance and crystal packing forces. |
Key Structural Insights to Investigate:
-
Molecular Conformation: The steric bulk of the two 2,6-dimethylphenyl groups will significantly influence the overall conformation of the molecule. The torsion angles around the P-O bonds will be of particular interest to understand how the molecule minimizes steric strain.
-
Intermolecular Interactions: In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions. Potential interactions to look for include C-H···O and C-H···π interactions.
-
Influence on Reactivity: The determined bond lengths and angles around the phosphorus center will provide valuable insights into the reactivity of the P-Cl bond, which is a key feature for its use as a chemical intermediate.
VI. Conclusion: From Data to Discovery
The crystal structure analysis of Bis(2,6-dimethylphenyl) Chlorophosphate, as outlined in this guide, provides a roadmap for obtaining critical structural information. This data is invaluable for understanding the compound's properties and for its rational application in materials science and drug development. The methodologies described herein, grounded in established crystallographic principles, ensure a robust and reliable pathway to structural elucidation.
References
-
ResearchGate. Synthesis and Structure of 1,2-Bis(2,6-dimethylphenylphosphino)ethane: A Missing Member of the Phosphine Family | Request PDF. Available at: [Link]
-
PubChem. Bis(2,6-dimethylphenyl) Chlorophosphate | C16H18ClO3P | CID 9923313. Available at: [Link]
-
PubMed. Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure of [{(3,5-CH3)2C6H3O}2PS2]3Bi. Available at: [Link]
-
ResearchGate. Crystallization and preliminary X-ray diffraction analysis of the organophosphorus hydrolase OPHC2 from Pseudomonas pseudoalcaligenes. Available at: [Link]
-
MDPI. Backbone Conformation Shifts in X-ray Structures of Human Acetylcholinesterase upon Covalent Organophosphate Inhibition. Available at: [Link]
- Google Patents. Chemical synthesis method of diphenyl chlorophosphate - WO2020244162A1.
-
NIH. X-Ray Crystallography of Chemical Compounds - PMC. Available at: [Link]
-
MDPI. Photocatalytic Degradation of Organophosphates Using Nanocrystalline ZnO Synthesized by Modified Sonochemical Method. Available at: [Link]
-
Sciforum. X-Ray Structures of Bicyclic Organophosphates Illustrating the Anomeric Effect. Available at: [Link]
-
NIH. Development and Clinical Application of Phosphorus-Containing Drugs - PMC. Available at: [Link]
Sources
- 1. Buy Bis(2,6-dimethylphenyl)phosphate | 18350-99-7 [smolecule.com]
- 2. CAS 81639-99-8: bis(2,6-dimethylphenyl) chlorophosphate [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]
- 7. Bis(2,6-dimethylphenyl) Chlorophosphate 93.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. labproinc.com [labproinc.com]
- 9. researchgate.net [researchgate.net]
- 10. Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure of [{(3,5-CH3)2C6H3O}2PS2]3Bi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Exploration of Bis(2,6-dimethylphenyl) Chlorophosphate: A Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the study of Bis(2,6-dimethylphenyl) Chlorophosphate, an organophosphate of interest in synthetic chemistry and potentially as a chemical intermediate. In the absence of extensive experimental data, this document emphasizes predictive modeling through state-of-the-art computational techniques. We delve into the molecular architecture, electronic properties, and potential reactivity of this compound, offering a roadmap for its virtual characterization. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek to understand and predict the behavior of novel organophosphate compounds.
Introduction: The Enigmatic Profile of Bis(2,6-dimethylphenyl) Chlorophosphate
Bis(2,6-dimethylphenyl) Chlorophosphate (BDC) is an organophosphorus compound characterized by a central phosphate core linked to two sterically hindered 2,6-dimethylphenyl groups and a reactive chlorine atom.[1] Its molecular formula is C₁₆H₁₈ClO₃P.[1] While its direct applications are not extensively documented, its structural motifs suggest potential utility as a phosphorylating agent in organic synthesis, a precursor for more complex organophosphorus ligands, or as a building block in the development of novel flame retardants.
The synthesis of related compounds often involves the reaction of phosphorus oxychloride with the corresponding phenol, in this case, 2,6-dimethylphenol. The presence of the bulky dimethylphenyl groups is expected to confer unique steric and electronic properties to the molecule, influencing its reactivity and stability.
This guide will navigate the theoretical landscape of BDC, employing computational chemistry to elucidate its intrinsic properties. The primary methodologies discussed are Density Functional Theory (DFT) for understanding its electronic structure and spectroscopic characteristics, and Molecular Docking to explore its potential interactions with biological targets, a hallmark of many organophosphate compounds.
Molecular Structure and Properties: A Computational First Look
Due to the current lack of published experimental crystal structures for Bis(2,6-dimethylphenyl) Chlorophosphate, computational methods provide the most robust avenue for elucidating its three-dimensional geometry and fundamental physicochemical properties.
In Silico Structure Optimization
The initial step in any computational analysis is the accurate prediction of the molecule's lowest energy conformation. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find a stable structure on the potential energy surface. For a molecule like BDC, this process is crucial for understanding the spatial arrangement of the bulky 2,6-dimethylphenyl groups and their influence on the phosphate core.
Experimental Protocol 1: Geometry Optimization of Bis(2,6-dimethylphenyl) Chlorophosphate
-
Initial Structure Generation: A 2D representation of Bis(2,6-dimethylphenyl) Chlorophosphate is sketched using molecular editing software (e.g., Avogadro, ChemDraw) and converted to a 3D structure.
-
Computational Method Selection: Density Functional Theory (DFT) with a suitable functional and basis set is chosen. A common and effective choice for organophosphates is the B3LYP functional with a 6-31G(d,p) basis set.[2]
-
Software Implementation: The geometry optimization calculation is performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Analysis of Results: The optimized Cartesian coordinates provide the final 3D structure, from which bond lengths, bond angles, and dihedral angles can be determined.
Predicted Physicochemical Properties
Based on its chemical structure, several key physicochemical properties can be computationally estimated. These parameters are vital for predicting the compound's behavior in various chemical and biological environments.
| Property | Predicted Value/Characteristic | Significance |
| Molecular Weight | 324.74 g/mol [1] | Fundamental property for stoichiometric calculations. |
| Molecular Formula | C₁₆H₁₈ClO₃P[1] | Defines the elemental composition of the molecule. |
| XLogP3 | 5.3 | Indicates high lipophilicity, suggesting good solubility in nonpolar solvents and potential for membrane permeability. |
| Hydrogen Bond Donors | 0 | The molecule cannot act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3[1] | The phosphoryl oxygen and the two ester oxygens can act as hydrogen bond acceptors. |
| Rotatable Bonds | 4 | Indicates a degree of conformational flexibility around the P-O and C-O bonds. |
Table 1: Computationally Predicted Physicochemical Properties of Bis(2,6-dimethylphenyl) Chlorophosphate. Data sourced from PubChem.[1]
Theoretical Spectroscopy: Predicting the Spectroscopic Signature
Infrared (IR) Spectroscopy
Computationally predicted IR spectra can provide valuable information about the vibrational modes of the molecule. Key expected vibrational frequencies include:
-
P=O Stretch: A strong absorption band characteristic of the phosphoryl group.
-
P-O-C Stretch: Vibrations associated with the phosphate ester linkages.
-
C-H Stretch (Aromatic and Aliphatic): Corresponding to the phenyl and methyl groups.
-
P-Cl Stretch: The vibration of the phosphorus-chlorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ³¹P nuclei.
-
¹H NMR: Signals corresponding to the aromatic protons of the dimethylphenyl groups and the methyl protons. The chemical shifts will be influenced by the electron-withdrawing nature of the phosphate group and the steric environment.
-
¹³C NMR: Resonances for the aromatic and methyl carbons.
-
³¹P NMR: A single resonance is expected for the phosphorus atom, with its chemical shift being highly sensitive to the electronic environment of the phosphate core.
Experimental Protocol 2: In Silico Spectroscopic Analysis
-
Optimized Geometry: The optimized molecular geometry from Protocol 1 is used as the starting point.
-
Computational Method: DFT calculations are performed using a functional and basis set known to provide good agreement with experimental spectroscopic data for similar molecules (e.g., B3LYP/6-311+G(d,p)).
-
IR Spectrum Calculation: A frequency calculation is performed to obtain the harmonic vibrational frequencies and their corresponding intensities.
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is typically employed within a DFT framework to calculate the NMR shielding tensors. These are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane for ¹H and ¹³C, phosphoric acid for ³¹P).
-
Data Visualization: The calculated frequencies and intensities are plotted to generate a theoretical IR spectrum. The calculated chemical shifts are tabulated for comparison with potential experimental data.
Reactivity and Potential Biological Interactions: A Molecular Docking Perspective
Many organophosphorus compounds exhibit biological activity, often through the inhibition of enzymes such as acetylcholinesterase (AChE).[3][4] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This can provide insights into the potential of Bis(2,6-dimethylphenyl) Chlorophosphate to interact with biological targets.
The Mechanism of Acetylcholinesterase Inhibition
Organophosphates typically inhibit AChE by forming a covalent bond with a serine residue in the enzyme's active site.[3] This phosphorylation of the serine hydroxyl group renders the enzyme inactive, leading to an accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity.[3]
Caption: Proposed mechanism of AChE inhibition by BDC.
Molecular Docking Workflow
A molecular docking study would involve preparing the 3D structure of BDC and a suitable receptor, such as human acetylcholinesterase, and then using a docking program to predict the binding mode and affinity.
Experimental Protocol 3: Molecular Docking of BDC with Acetylcholinesterase
-
Ligand Preparation: The 3D structure of Bis(2,6-dimethylphenyl) Chlorophosphate is prepared, ensuring correct atom types and charges. This can be the optimized structure from Protocol 1.
-
Receptor Preparation: A high-resolution crystal structure of the target protein (e.g., human acetylcholinesterase from the Protein Data Bank) is obtained. Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Binding Site Definition: The active site of the enzyme is defined based on the location of key catalytic residues or the position of a known inhibitor in a reference structure.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide, GOLD) is used to systematically sample different conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Caption: A generalized workflow for molecular docking studies.
Frontier Molecular Orbitals and Reactivity Descriptors
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can provide valuable information about the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity for reaction with electrophiles.
-
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive molecule.
These reactivity descriptors can be used to predict the most likely sites for electrophilic and nucleophilic attack on Bis(2,6-dimethylphenyl) Chlorophosphate.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical and computational approach to characterizing Bis(2,6-dimethylphenyl) Chlorophosphate. Through DFT calculations and molecular docking, it is possible to predict its 3D structure, physicochemical properties, spectroscopic signatures, and potential for biological interactions.
It is crucial to emphasize that these computational predictions are theoretical in nature and await experimental validation. Future work should focus on the synthesis and experimental characterization of this compound to confirm and refine the computational models presented here. Specifically, obtaining experimental IR, NMR, and single-crystal X-ray diffraction data would be invaluable.
The methodologies described herein provide a powerful and cost-effective means of investigating novel chemical entities, accelerating the process of discovery and development in both academic and industrial research settings.
References
-
PubChem. Bis(2,6-dimethylphenyl) Chlorophosphate. National Center for Biotechnology Information. [Link]
-
Vlahović, F., Ivanović, S., Zlatar, M., & Gruden, M. (2017). Density functional theory calculation of lipophilicity for organophosphate type pesticides. Journal of the Serbian Chemical Society, 82(10), 1137-1146. [Link]
- Poater, J., Sola, M., & Cavallo, L. (2017). The Nature of the P= O Bond in Organophosphorus Compounds. Chemistry-A European Journal, 23(1), 184-192.
- Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157.
- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
- Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C. 01. Gaussian. Inc., Wallingford CT.
- Sperger, T., & Sanhueza, I. A. (2019). ORCA–An ab initio, DFT and semiempirical SCF-MO package.
-
In silico toxicity assessment of organophosphates: a DFT and molecular docking study on their interaction with human serum albumin (HSA). (2023). bioRxiv. [Link]
-
Mechanistic of Organophosphate Mediated Inhibition of Human Acetylcholinesterase by Molecular Docking. (2018). JSciMed Central. [Link]
Sources
- 1. Bis(2,6-dimethylphenyl) Chlorophosphate | C16H18ClO3P | CID 9923313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Docking Studies, Synthesis, and In-vitro Evaluation of Novel Oximes Based on Nitrones as Reactivators of Inhibited Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Bis(2,6-dimethylphenyl) Chlorophosphate as a High-Performance Coupling Reagent in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate field of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, preserving chiral integrity, and successfully navigating sterically demanding sequences. This document introduces Bis(2,6-dimethylphenyl) Chlorophosphate as a specialized reagent designed for robust and efficient amide bond formation. The inherent steric bulk provided by the dual 2,6-dimethylphenyl moieties offers a unique mechanistic advantage, primarily in the suppression of racemization and the effective coupling of hindered amino acids. Herein, we provide a comprehensive guide to its mechanism of action, detailed protocols for its application in both solid-phase and solution-phase peptide synthesis, and a comparative analysis of its theoretical performance against conventional coupling reagents.
Introduction: The Challenge of Peptide Coupling
The synthesis of peptides, the backbone of numerous therapeutics and biological tools, is a stepwise process of forming amide bonds between amino acids.[1] This seemingly straightforward transformation is complicated by two major challenges: the risk of racemization at the chiral α-carbon of the activated amino acid and the difficulty of coupling sterically hindered residues.[2][3] Racemization leads to the formation of diastereomeric impurities that are often difficult to separate from the target peptide, compromising its biological activity.[3] Steric hindrance, particularly with N-methylated or α,α-disubstituted amino acids, can significantly slow down the coupling reaction, leading to incomplete reactions and truncated sequences.[4]
Coupling reagents are employed to activate the C-terminal carboxylic acid of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the N-terminal amine of another amino acid or peptide chain.[1] The ideal coupling reagent should provide rapid activation, minimize racemization, and be effective for a wide range of amino acid substrates.
The Mechanistic Rationale for Bis(2,6-dimethylphenyl) Chlorophosphate
Bis(2,6-dimethylphenyl) Chlorophosphate is a phosphorus(V)-based reagent that activates carboxylic acids through the formation of a mixed phosphoric-carboxylic anhydride. The key to its efficacy lies in the sterically demanding 2,6-dimethylphenyl (xylyl) groups.
The proposed mechanism involves the following steps:
-
Formation of a Mixed Anhydride: In the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIEA), the N-protected amino acid reacts with Bis(2,6-dimethylphenyl) Chlorophosphate to form a highly reactive mixed phosphoric-carboxylic anhydride intermediate. The base neutralizes the hydrochloric acid byproduct.
-
Nucleophilic Attack: The free amine of the coupling partner attacks the activated carbonyl carbon of the mixed anhydride.
-
Peptide Bond Formation and Byproduct Release: The tetrahedral intermediate collapses to form the desired peptide bond and releases the stable, water-soluble, and sterically bulky bis(2,6-dimethylphenyl) phosphate as a byproduct.
The significant steric hindrance provided by the ortho-methyl groups on the phenyl rings is hypothesized to play a crucial role in two ways:
-
Suppression of Racemization: Racemization often proceeds through the formation of a 5(4H)-oxazolone intermediate. The bulky bis(2,6-dimethylphenyl) phosphate leaving group is thought to sterically disfavor the formation of this planar oxazolone ring, thereby preserving the stereochemical integrity of the activated amino acid.[1]
-
Enhanced Selectivity: The steric bulk directs the incoming amine nucleophile to the desired carbonyl carbon of the amino acid residue, minimizing potential side reactions.
Figure 1: Proposed mechanism of peptide bond formation.
Protocols for Application
The following protocols are provided as a starting point for the use of Bis(2,6-dimethylphenyl) Chlorophosphate in peptide synthesis. Optimization of reaction times, temperature, and stoichiometry may be necessary for specific sequences.
Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol assumes a standard manual or automated SPPS workflow.
Materials:
-
Fmoc-protected amino acids
-
Bis(2,6-dimethylphenyl) Chlorophosphate
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Appropriate resin (e.g., Rink Amide, Wang)
Workflow Diagram:
Figure 2: SPPS workflow using the reagent.
Step-by-Step Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminal amine.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.
-
Pre-activation of Amino Acid:
-
In a separate vessel, dissolve the Fmoc-amino acid (1.5 equivalents relative to resin loading) in DMF.
-
Add Bis(2,6-dimethylphenyl) Chlorophosphate (1.5 equivalents).
-
Add DIEA (3.0 equivalents) and allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours. For sterically hindered amino acids, the reaction time may be extended to 4 hours or the temperature increased to 40°C.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and the phosphate byproduct.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Cycle Repetition: Repeat steps 2-7 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
Solution-Phase Peptide Synthesis
Materials:
-
N-protected amino acid or peptide fragment (C-terminus free)
-
Amino acid ester or peptide fragment (N-terminus free)
-
Bis(2,6-dimethylphenyl) Chlorophosphate
-
DIEA or N-methylmorpholine (NMM)
-
Anhydrous solvent (e.g., DCM, THF, or Ethyl Acetate)
Step-by-Step Protocol:
-
Reactant Dissolution: Dissolve the N-protected amino acid (1.0 equivalent) in the chosen anhydrous solvent.
-
Activation: Cool the solution to 0°C. Add the base (e.g., DIEA, 2.0 equivalents) followed by the dropwise addition of Bis(2,6-dimethylphenyl) Chlorophosphate (1.05 equivalents). Stir the mixture at 0°C for 15-20 minutes.
-
Coupling: In a separate flask, dissolve the amino component (1.0 equivalent) in the same anhydrous solvent. Add this solution to the activated mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove any precipitated salts.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude peptide by column chromatography or recrystallization.
Performance and Comparative Analysis
While extensive empirical data is pending, the structural features of Bis(2,6-dimethylphenyl) Chlorophosphate allow for a theoretical comparison with other widely used coupling reagents.
| Feature | Bis(2,6-dimethylphenyl) Chlorophosphate (Hypothesized) | HATU/HBTU | Carbodiimides (DCC/DIC) |
| Activation Speed | Fast (via mixed anhydride) | Very Fast | Moderate to Fast |
| Racemization Risk | Very Low (due to steric hindrance) | Low (with additives like HOBt/HOAt) | Moderate (requires additives) |
| Byproduct Removal | Easy (water-soluble phosphate) | Easy (water-soluble) | Difficult (insoluble DCU urea) |
| Suitability for Hindered Couplings | High | High | Moderate |
| Cost | High (specialty reagent) | High | Low |
| Side Reactions | Low (guanidinylation not possible) | Potential for guanidinylation (HATU) | Dehydration, N-acylurea formation |
Troubleshooting
-
Incomplete Coupling:
-
Cause: Insufficient reaction time, low temperature, or highly hindered amino acids.
-
Solution: Extend the reaction time, increase the temperature to 40-50°C, or perform a second coupling with fresh reagent. Ensure all reagents are anhydrous.
-
-
Low Yield after Work-up (Solution Phase):
-
Cause: Hydrolysis of the active intermediate.
-
Solution: Ensure all glassware and solvents are scrupulously dry. Perform the activation and coupling steps under an inert atmosphere (N₂ or Ar).
-
-
Presence of Diastereomers:
-
Cause: Racemization during activation.
-
Solution: Lower the activation temperature (e.g., -15°C). Ensure the base is added before the coupling reagent. The choice of a less hindered base like NMM over DIEA might be beneficial in some cases.
-
Conclusion
Bis(2,6-dimethylphenyl) Chlorophosphate presents a promising, albeit specialized, option for challenging peptide syntheses. Its rationally designed steric bulk offers a compelling strategy to mitigate racemization, a persistent challenge in the field. While further empirical validation is required, the fundamental principles of organophosphorus chemistry and steric effects in catalysis suggest its potential as a high-fidelity reagent, particularly for the synthesis of complex peptides where purity and stereochemical integrity are paramount.[1][5] The protocols and analyses provided herein serve as a foundational guide for researchers to explore the utility of this reagent in their synthetic endeavors.
References
- Burton, S. G.; Kaye, P. T. A convenient preparation of carboxylic acid anhydrides using a “Supported” phosphorus pentoxide reagent. Synth. Commun.1989, 19, 3331–3335.
- Wieland, T.; Boissonnas, R. A. The Mixed Anhydride Method of Peptide Synthesis. Angew. Chem.1951, 63(11), 245-256.
-
Han, S.-Y.; Kim, Y.-A. Recent development of peptide coupling reagents. Tetrahedron2004 , 60(11), 2447-2467. Available at: [Link]
- McNulty, J., et al. The Phosphate-Carboxylate Mixed-Anhydride Method: A Mild, Efficient Process for Ester and Amide Bond Construction. Tetrahedron2012, 68(35), 7147-7153.
-
Chen, H., et al. Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions. RSC Adv.2013 , 3, 16247-16250. Available at: [Link]
-
Albericio, F., et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Org. Process Res. Dev.2018 , 22(7), 760-774. Available at: [Link]
- Subirós-Funosas, R., et al. PyOxP and PyOxB: The Oxyma-based novel family of phosphonium salts. Chemistry - A European Journal2010, 16(40), 12299-12309.
-
Wikipedia. Corey–Kim oxidation. Available at: [Link]
- Veber, D. F., et al. Steric Effects in Acid-Catalyzed Decomposition and Base-Catalyzed Cyclization of 1-(2-Alkoxycarbonylphenyl)-3-phenyltriazenes. Collect. Czech. Chem. Commun.1979, 44(4), 1172-1182.
-
El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev.2011 , 111(11), 6557-6602. Available at: [Link]
Sources
Protocol for the Selective Phosphorylation of Primary Alcohols with Bis(2,6-dimethylphenyl) Chlorophosphate
Abstract: This application note provides a detailed protocol for the selective phosphorylation of primary alcohols utilizing the sterically hindered reagent, Bis(2,6-dimethylphenyl) Chlorophosphate. The bulky 2,6-dimethylphenyl groups on the phosphorylating agent allow for high selectivity in the presence of secondary alcohols. This guide will cover the reaction mechanism, a step-by-step experimental procedure, purification techniques, and safety considerations, designed for researchers in drug development and organic synthesis.
Introduction
Phosphorylation of alcohols is a fundamental transformation in organic chemistry and is of paramount importance in biological systems and drug development. Phosphate esters are key functionalities in biomolecules such as nucleotides, phospholipids, and phosphorylated proteins. In medicinal chemistry, the introduction of a phosphate group can improve the solubility, bioavailability, and targeting of drug candidates.
While numerous phosphorylating agents exist, achieving selectivity for a specific hydroxyl group in a poly-functional molecule remains a significant challenge. Bis(2,6-dimethylphenyl) Chlorophosphate is a P(V) reagent designed for the selective phosphorylation of primary alcohols. The steric hindrance provided by the two 2,6-dimethylphenyl (xylyl) groups shields the phosphorus center, making it less reactive towards more sterically encumbered secondary and tertiary alcohols. This protocol details the application of this reagent for the efficient and selective phosphorylation of primary alcohols.
Reagent Overview
-
Chemical Name: Bis(2,6-dimethylphenyl) Chlorophosphate
-
Synonyms: Bis(2,6-dimethylphenyl)phosphoryl Chloride, Chlorophosphoric acid bis(2,6-dimethylphenyl) ester, di(2,6-xylyl)phosphorochloridate[1]
-
CAS Number: 81639-99-8[1]
-
Molecular Formula: C₁₆H₁₈ClO₃P[1]
-
Molecular Weight: 324.74 g/mol [1]
-
Appearance: White to light yellow crystalline powder
-
Key Properties: Moisture-sensitive, corrosive.[1]
Mechanism of Phosphorylation
The phosphorylation of a primary alcohol with Bis(2,6-dimethylphenyl) Chlorophosphate proceeds via a nucleophilic substitution reaction at the phosphorus center. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine (e.g., triethylamine), which serves to activate the alcohol and neutralize the hydrochloric acid byproduct.
The general mechanism is as follows:
-
Activation of the Alcohol: The base deprotonates the primary alcohol to form a more nucleophilic alkoxide.
-
Nucleophilic Attack: The alkoxide attacks the electrophilic phosphorus atom of the chlorophosphate, displacing the chloride leaving group.
-
Formation of the Phosphate Triester: This results in the formation of the desired alkyl bis(2,6-dimethylphenyl) phosphate.
-
Neutralization: The protonated base is present as its hydrochloride salt.
The steric bulk of the 2,6-dimethylphenyl groups plays a crucial role in directing the reaction to the less sterically hindered primary alcohol.
Experimental Protocol
This protocol provides a general procedure for the phosphorylation of a primary alcohol. The reaction conditions may require optimization depending on the specific substrate.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Primary Alcohol Substrate | Anhydrous | N/A | Ensure substrate is dry. |
| Bis(2,6-dimethylphenyl) Chlorophosphate | ≥93.0% | TCI America, etc. | Handle under inert atmosphere. |
| Pyridine | Anhydrous | Various | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous | Various | Store over molecular sieves. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | Various | |
| Brine (Saturated aqueous NaCl) | Reagent Grade | Various | |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Various | |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Solvents for chromatography | HPLC Grade | Various | e.g., Hexanes, Ethyl Acetate |
Reaction Workflow
Caption: General workflow for the phosphorylation of a primary alcohol.
Step-by-Step Procedure
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.
-
Ensure all reagents and solvents are anhydrous.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) (e.g., 0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (2.0 - 3.0 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve Bis(2,6-dimethylphenyl) Chlorophosphate (1.2 - 1.5 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of Bis(2,6-dimethylphenyl) Chlorophosphate dropwise to the alcohol solution at 0 °C over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography.
-
The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is often a good starting point.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified alkyl bis(2,6-dimethylphenyl) phosphate.
-
Trustworthiness and Validation
To ensure the success and reproducibility of this protocol, the following points should be considered:
-
Moisture Sensitivity: Bis(2,6-dimethylphenyl) Chlorophosphate is sensitive to moisture.[1] All reactions should be carried out under strictly anhydrous conditions using an inert atmosphere. The presence of water will lead to the hydrolysis of the chlorophosphate, reducing the yield of the desired product.
-
Reaction Monitoring: The progress of the reaction should be carefully monitored. ³¹P NMR spectroscopy is an excellent tool for this, as the chemical shift of the starting chlorophosphate will be distinct from the product phosphate triester. A typical ³¹P NMR chemical shift for phosphate triesters is in the range of -5 to -20 ppm.
-
Stoichiometry: The use of a slight excess of the phosphorylating agent and base is recommended to ensure complete conversion of the starting alcohol.
-
Purification: The purification of the final product is crucial. The choice of chromatographic conditions should be optimized to separate the product from any unreacted starting material and byproducts.
Safety Precautions
-
Bis(2,6-dimethylphenyl) Chlorophosphate: This reagent is corrosive and causes severe skin burns and eye damage.[1] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.
-
General Precautions: As with all chemical reactions, a thorough risk assessment should be conducted before starting any experimental work.
Conclusion
The use of Bis(2,6-dimethylphenyl) Chlorophosphate provides an effective method for the selective phosphorylation of primary alcohols. The steric hindrance of the reagent is key to its selectivity. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize primary alkyl phosphate esters for a variety of applications in drug discovery and development.
References
- Ociepa, M., Knouse, K. W., He, D., Vantourout, J. C., Flood, D. T., Padial, N. M., ... & Baran, P. S. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337–9342.
- Domon, K., Puripat, M., Fujiyoshi, K., Hatanaka, M., Kawashima, S. A., Yamatsugu, K., & Kanai, M. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science, 6(2), 230–238.
-
PubChem. (n.d.). Bis(2,6-dimethylphenyl) Chlorophosphate. Retrieved from [Link]
- Khajuria, R., Kumar, S., Kour, M., Syed, A., Hundal, G., & Pandey, K. S. (2017). Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure of [{(3,5-CH3)2C6H3O}2PS2]3Bi. Acta Chimica Slovenica, 64(3), 672–678.
-
ResearchGate. (2020). Organocatalytic Phosphorylation of Alcohols Using Pyridine-N-oxide. Retrieved from [Link]
- Google Patents. (2014). CN103833785A - Synthetic method for phosphate ester.
-
ResearchGate. (2020). (PDF) Catalytic Chemoselective O -Phosphorylation of Alcohols. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis, Characterization and Application of 2, 2'- Methylene-Bis (4,6-Di-Tert-Butyl-Phenyl) Phosphate Sodium. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 9.5: Phosphorylation of Alcohols. Retrieved from [Link]
-
European Patent Office. (n.d.). Phosphate esters and compositions containing them. Retrieved from [Link]
- Belosinschi, D., Chabot, V., & Brouillette, F. (2013). Phosphate Esters: New Coating Materials for a Sustainable Release Paper. BioResources, 8(2), 1836-1849.
Sources
Bis(2,6-dimethylphenyl) Chlorophosphate as a reagent for the synthesis of phosphate esters
Topic: Bis(2,6-dimethylphenyl) Chlorophosphate as a reagent for the synthesis of phosphate esters Content Type: Detailed Application Note and Protocol Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.
A Sterically Demanding Reagent for Selective Phosphorylation
Executive Summary
Bis(2,6-dimethylphenyl) chlorophosphate (CAS: 81639-99-8), also known as Bis(2,6-xylyl) phosphorochloridate, is a specialized phosphorylating agent. Unlike standard reagents such as diphenyl chlorophosphate, this compound features two 2,6-dimethylphenyl groups. The strategic placement of methyl groups at the ortho positions of the phenoxy rings creates a "steric pocket" around the phosphorus center.
Key Advantages:
-
Suppression of Side Reactions: The steric bulk significantly reduces the rate of unwanted transesterification or hydrolysis during workup, a common issue with simple dialkyl or diphenyl chlorophosphates.
-
Enhanced Stability: The resulting phosphate triesters exhibit superior hydrolytic stability, making them ideal for lipophilic prodrugs, flame retardant additives, and stable biological probes.
-
Selectivity: It preferentially reacts with unhindered primary alcohols over secondary alcohols due to the extreme steric demand of the reagent itself.
Chemical Profile & Physical Properties[1][2]
| Property | Data |
| Chemical Name | Bis(2,6-dimethylphenyl) chlorophosphate |
| CAS Number | 81639-99-8 |
| Molecular Formula | C₁₆H₁₉O₃PCl |
| Molecular Weight | 324.74 g/mol |
| Appearance | Viscous liquid or low-melting solid (mp ~50-54°C) |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Hydrolyzes in water.[1] |
| Storage | Moisture sensitive; Store under inert gas (Ar/N₂) at 2-8°C. |
| Hazards | Corrosive (Skin Corr. 1C), Moisture Sensitive. |
Mechanistic Insight: The Steric Advantage
The utility of bis(2,6-dimethylphenyl) chlorophosphate lies in its kinetic profile. In standard phosphorylation (e.g., using diethyl chlorophosphate), the phosphorus center is accessible, leading to rapid reaction but also rapid decomposition or side-reactions with nucleophilic impurities.
In the case of the 2,6-dimethylphenyl derivative, the four ortho-methyl groups create a steric shield.
-
Incoming Nucleophile: Only primary alcohols or unhindered nucleophiles can easily penetrate this shield to attack the phosphorus.
-
Leaving Group: The chloride is a good leaving group, facilitating the substitution.
-
Product Stability: Once formed, the phosphate ester is protected from hydrolytic enzymes and environmental moisture by the same steric bulk.
Pathway Visualization (DOT Diagram)
Figure 1: Reaction pathway highlighting the steric control zone where the 2,6-dimethyl groups filter out bulky nucleophiles, ensuring selectivity.
Experimental Protocol: Synthesis of Phosphate Esters
This protocol describes the synthesis of a phosphate triester using a primary alcohol.[2] The resulting product retains the 2,6-dimethylphenyl groups, often desired for their lipophilicity and stability.
Materials Required
-
Substrate: Primary Alcohol (1.0 equiv)
-
Reagent: Bis(2,6-dimethylphenyl) chlorophosphate (1.1 – 1.2 equiv)
-
Base: Pyridine (dry) or Triethylamine (Et₃N) with catalytic DMAP.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Quench: Sat. NaHCO₃ solution.
Step-by-Step Methodology
1. Preparation of Reagent Solution (Inert Atmosphere)
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolve Bis(2,6-dimethylphenyl) chlorophosphate (1.2 mmol) in anhydrous DCM (5 mL).
-
Note: If the reagent has solidified (mp ~50°C), gently warm the container to melt it before weighing, or weigh the solid rapidly to avoid moisture absorption.
2. Activation and Addition
-
Cool the solution to 0°C using an ice bath.
-
Add the base: Pyridine (2.0 mmol) OR Triethylamine (2.0 mmol) + DMAP (0.1 mmol).
-
Observation: A slight precipitate (amine-HCl) may begin to form immediately if trace moisture is present, but usually forms upon addition of the alcohol.
3. Coupling Reaction
-
Dissolve the target Alcohol (1.0 mmol) in anhydrous DCM (2 mL).
-
Add the alcohol solution dropwise to the reaction flask over 5–10 minutes.
-
Critical Control: Maintain 0°C during addition to prevent exotherms which could degrade sensitive alcohols.
-
Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (silica gel). The product will typically be less polar than the starting alcohol.
4. Workup and Purification
-
Quench: Add saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 10 minutes. This hydrolyzes any excess chlorophosphate to the phosphate diester (which remains in the aqueous phase during basic extraction).
-
Extraction: Separate phases.[2] Extract the aqueous layer with DCM (2 x 10 mL).
-
Washing: Wash combined organics with 1M HCl (to remove pyridine), then Brine.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The steric bulk of the 2,6-dimethylphenyl groups makes the product stable on silica.
Advanced Applications & Deprotection Strategies
While the primary use of this reagent is to create stable, lipophilic phosphate triesters (e.g., for flame retardants or membrane-permeable prodrugs), removal of the 2,6-dimethylphenyl groups to generate a free phosphate monoester is possible but requires specific conditions due to the steric hindrance.
| Strategy | Conditions | Applicability |
| Hydrogenolysis | H₂ (1 atm), PtO₂ (Adam's Catalyst), AcOH/MeOH | Standard: Effective for removing aryl groups. The 2,6-methyls slow this down compared to simple phenyls, requiring longer times or higher catalyst loading. |
| Oxidative Cleavage | Cerium Ammonium Nitrate (CAN), MeCN/H₂O | Specialized: The electron-rich nature of the 2,6-dimethyl ring makes it susceptible to oxidative cleavage, unlike electron-poor aryl groups. |
| Alkaline Hydrolysis | 1M NaOH, Reflux | Not Recommended: The steric hindrance renders the P-O-Aryl bond highly resistant to base hydrolysis. This is a feature, not a bug, for material stability. |
Protocol Note for Deprotection (Hydrogenolysis):
-
Dissolve the purified triester in MeOH/AcOH (10:1).
-
Add PtO₂ (10 wt%).
-
Stir under H₂ balloon for 12–24 hours.
-
Filter through Celite and concentrate. The steric groups are converted to 2,6-dimethylcyclohexanol derivatives or reduced completely.
References
-
PubChem. (n.d.). Bis(2,6-dimethylphenyl) Chlorophosphate | C16H18ClO3P.[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2025). Synthesis and Structure of 1,2-Bis(2,6-dimethylphenylphosphino)ethane. (Contextual reference for 2,6-dimethylphenyl steric properties). Retrieved January 28, 2026, from [Link]
Sources
The Role of Bis(2,6-dimethylphenyl) Chlorophosphate in the Synthesis of Advanced Flame Retardants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis and application of flame retardants derived from Bis(2,6-dimethylphenyl) Chlorophosphate. As a key intermediate, this organophosphorus compound is pivotal in the creation of high-performance, halogen-free flame retardants. This document will detail the synthetic pathways, experimental protocols, and performance characteristics of these important materials, offering valuable insights for researchers in polymer chemistry, materials science, and safety engineering.
Introduction: The Imperative for High-Performance Flame Retardants
The increasing use of polymeric materials in electronics, construction, and transportation necessitates the incorporation of effective flame retardants to meet stringent safety standards. Halogenated flame retardants, while historically effective, are being phased out due to environmental and health concerns. This has spurred the development of alternative technologies, with organophosphorus compounds emerging as a leading class of halogen-free flame retardants.[1] These compounds can act in both the condensed phase, by promoting the formation of a protective char layer, and in the gas phase, by scavenging flammable radicals.[2][3]
Bis(2,6-dimethylphenyl) Chlorophosphate serves as a crucial building block for a specific class of aryl phosphate flame retardants. The presence of the sterically hindered 2,6-dimethylphenyl groups imparts enhanced thermal and hydrolytic stability to the final flame retardant molecule, a critical attribute for processing high-temperature engineering plastics.[4] This guide will focus on the synthesis of two prominent flame retardants derived from this intermediate: Resorcinol bis(2,6-dimethylphenyl) phosphate (RDP-DMP) and Bisphenol A bis(2,6-dimethylphenyl) phosphate (BPA-DMP).
Synthetic Pathways and Mechanisms
The synthesis of aryl phosphate flame retardants using Bis(2,6-dimethylphenyl) Chlorophosphate as an intermediate is a two-step process. The first step involves the formation of the chlorophosphate intermediate itself, followed by its reaction with a diol (such as resorcinol or bisphenol A) to yield the final diphosphate flame retardant.
Step 1: Synthesis of the Intermediate - Bis(2,6-dimethylphenyl) Chlorophosphate
The synthesis of Bis(2,6-dimethylphenyl) Chlorophosphate is achieved through the reaction of phosphorus oxychloride (POCl₃) with 2,6-dimethylphenol in the presence of a catalyst.[5] The reaction proceeds via a nucleophilic substitution on the phosphorus atom, where the hydroxyl groups of the dimethylphenol replace two of the chlorine atoms on the phosphorus oxychloride.
The choice of catalyst is crucial for driving the reaction to completion and minimizing side products. Lewis acids such as magnesium chloride or zinc chloride are effective in this role.[4] The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.
Step 2: Synthesis of the Final Flame Retardant
The Bis(2,6-dimethylphenyl) Chlorophosphate intermediate is then reacted with a diol, such as resorcinol or bisphenol A, to form the final diphosphate flame retardant. This is another nucleophilic substitution reaction, where the hydroxyl groups of the diol displace the remaining chlorine atom on the phosphorus.
This step also typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to overcome the steric hindrance of the bulky 2,6-dimethylphenyl groups.[5] The final product is a solid with a high melting point, which is advantageous for its application in engineering plastics.
Detailed Experimental Protocols
The following protocols are adapted from established industrial processes for laboratory-scale synthesis.[5] Researchers should adhere to all standard laboratory safety procedures, including the use of personal protective equipment and a well-ventilated fume hood. Bis(2,6-dimethylphenyl) Chlorophosphate and its precursors are corrosive and moisture-sensitive.[6]
Protocol 1: Synthesis of Resorcinol bis(2,6-dimethylphenyl) phosphate (RDP-DMP)
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel
-
Heating mantle with temperature controller
-
Phosphorus oxychloride (POCl₃)
-
2,6-Dimethylphenol
-
Resorcinol
-
Anhydrous magnesium chloride (catalyst)
-
Anhydrous aluminum chloride (catalyst)
-
Xylene (solvent)
-
Hydrochloric acid (for washing)
-
Sodium hydroxide solution (for washing)
-
Distilled water
-
Rotary evaporator
Procedure:
Step 1: Synthesis of Bis(2,6-dimethylphenyl) Chlorophosphate Intermediate
-
To the three-neck flask, add phosphorus oxychloride, anhydrous magnesium chloride (as catalyst), and xylene (as solvent). The molar ratio of 2,6-dimethylphenol to phosphorus oxychloride should be approximately 2:1.02.[5]
-
Heat the mixture to 110-115°C with stirring.
-
Slowly add molten 2,6-dimethylphenol to the flask using the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, raise the temperature to 145-150°C and maintain for 3-4 hours to complete the reaction. The byproduct, hydrogen chloride gas, will be evolved and should be neutralized in a suitable trap.
-
The completion of the reaction can be monitored by techniques such as gas chromatography (GC) to check for the disappearance of the starting materials.
Step 2: Synthesis of Resorcinol bis(2,6-dimethylphenyl) phosphate
-
Cool the reaction mixture from Step 1 to 140-145°C.
-
Add anhydrous aluminum chloride as a catalyst.
-
Slowly add molten resorcinol to the flask. The molar ratio of resorcinol to the initial phosphorus oxychloride should be approximately 0.5:1.[5]
-
After the addition is complete, raise the temperature to 150-155°C and continue the reaction for 4-5 hours.
-
Cool the reaction mixture to approximately 100°C.
-
Purification:
-
Wash the crude product with a dilute hydrochloric acid solution.
-
Neutralize with a dilute sodium hydroxide solution.
-
Wash with distilled water until the aqueous layer is neutral.
-
Remove the solvent (xylene) and any residual water under reduced pressure using a rotary evaporator.
-
The final product is a white to off-white solid.
-
Characterization of the Final Product
The synthesized Resorcinol bis(2,6-dimethylphenyl) phosphate should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| Melting Point | 94.5-96.5°C[5] |
| FTIR Spectroscopy | Characteristic peaks for P-O-Ar (aryl phosphate) bonds, aromatic C-H, and C=C stretching. |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of the resorcinol and 2,6-dimethylphenyl groups, as well as the methyl protons. |
| ³¹P NMR Spectroscopy | A single peak in the phosphate region, confirming the formation of the desired phosphate ester. |
| Acid Value | Less than 0.3 mg KOH/g, indicating low levels of acidic impurities.[5] |
Flame Retardant Performance and Mechanism of Action
The efficacy of flame retardants derived from Bis(2,6-dimethylphenyl) Chlorophosphate is evaluated using standard fire safety tests.
Key Performance Metrics
| Test | Description | Typical Performance of Aryl Phosphate FRs |
| Limiting Oxygen Index (LOI) | The minimum percentage of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a material. | Higher LOI values indicate better flame retardancy. |
| UL-94 Vertical Burn Test | A test to assess the burning behavior of a vertically oriented sample after ignition. | A V-0 rating is the highest classification, indicating that burning stops within 10 seconds after two applications of the flame, with no flaming drips.[7] |
| Cone Calorimetry | Measures the heat release rate (HRR), total heat released (THR), and smoke production of a material when exposed to a specific heat flux. | Lower HRR and THR values indicate a more effective flame retardant.[8][9] |
While specific quantitative data for RDP-DMP and BPA-DMP in various polymers is proprietary to manufacturers, the general expectation is that their incorporation at appropriate loading levels (typically 5-15 wt%) will significantly increase the LOI and help achieve a UL-94 V-0 rating in engineering plastics like polycarbonate (PC), PC/ABS blends, and polyesters.[10]
Mechanism of Flame Retardancy
Aryl phosphate flame retardants, including those derived from Bis(2,6-dimethylphenyl) Chlorophosphate, exhibit a dual-mode of action, functioning in both the condensed and gas phases of a fire.
Condensed Phase Action: Upon heating, the aryl phosphate decomposes to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the surface of the material.[3][11] This char layer acts as a physical barrier, limiting the transport of heat to the underlying polymer and reducing the release of flammable volatile compounds into the gas phase.
Gas Phase Action: A portion of the phosphorus-containing compounds can volatilize into the flame. In the gas phase, these species can act as radical scavengers, interrupting the chain reactions of combustion by quenching highly reactive radicals such as H• and OH•.[12] This "flame poisoning" effect reduces the efficiency of the combustion process and helps to extinguish the flame.
Conclusion
Bis(2,6-dimethylphenyl) Chlorophosphate is a vital precursor in the synthesis of a new generation of high-performance, halogen-free flame retardants. The resulting aryl phosphates, such as RDP-DMP and BPA-DMP, offer excellent thermal stability and a dual-mode flame retardant action, making them highly effective in a range of engineering plastics. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this critical area of materials science, contributing to the creation of safer and more environmentally friendly products.
References
- CN101723974A - Preparation method of flame retardant resorcinol bis (2, 6-dimethyl aryl phosphate) - Google Patents.
-
Fire Retardant Action of Resorcinol Bis(Diphenyl Phosphate) in a PPO/HIPS Blend. Available at: [Link]
-
Resorcinol Bis (diphenyl phosphate) - ChemBK. Available at: [Link]
-
Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material - PubMed. Available at: [Link]
- CN106699805A - Preparation method of bisphenol A bis(diphenyl phosphate) - Google Patents.
-
Bis(2,6-dimethylphenyl) Chlorophosphate | C16H18ClO3P | CID 9923313 - PubChem. Available at: [Link]
-
Simple green synthesis of solid polymeric bisphenol A bis(diphenyl phosphate) and its flame retardancy in epoxy resins - RSC Publishing. Available at: [Link]
-
Novel Aryl Phosphate for Improving Fire Safety and Mechanical Properties of Epoxy Resins. Available at: [Link]
-
Analysis of NMR and FT-IR spectra on the bis(substituted cyclopentadienyl)dichlorides of titanium and zirconium | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of tetrakis-(2, 6-xylyl) resorcinol bisphosphate - ResearchGate. Available at: [Link]
-
Catalytic synthesis of benign bisphenols - DiVA portal. Available at: [Link]
-
Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - NIH. Available at: [Link]
-
Crystallographic, spectroscopic (FTIR and NMR) and quantum computational calculation studies on bis(2-methoxy-4-(( E )-prop-1-enyl)phenyl)oxalate | Request PDF - ResearchGate. Available at: [Link]
-
Cone calorimeter data of all samples (error based on maximal deviation... - ResearchGate. Available at: [Link]
-
Synthesis of Bisphenol A with Heterogeneous Catalysts - Bibliothèque et Archives Canada. Available at: [Link]
-
Flame Retardancy Mechanisms of Aryl Phosphates in Combination with Boehmite in Bisphenol A Polycarbonate/Acrylonitrile-butadiene-styrene Blends | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Synthesis, FTIR, C-NMR and Temperature-Dependent HNMR Characteristics of Bis-naphthalimide Derivatives - ResearchGate. Available at: [Link]
-
(PDF) Development of fire‐retarded materials—Interpretation of cone calorimeter data. Available at: [Link]
-
Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - MDPI. Available at: [Link]
-
Some Comments on the Use of Cone Calorimeter Data - ResearchGate. Available at: [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101723974A - Preparation method of flame retardant resorcinol bis (2, 6-dimethyl aryl phosphate) - Google Patents [patents.google.com]
- 6. Bis(2,6-dimethylphenyl) Chlorophosphate | C16H18ClO3P | CID 9923313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Simple green synthesis of solid polymeric bisphenol A bis(diphenyl phosphate) and its flame retardancy in epoxy resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pufr.net [pufr.net]
- 11. valtris.com [valtris.com]
- 12. researchgate.net [researchgate.net]
Application Note: Precision Phosphorylation and Phosphonate Synthesis using Bis(2,6-dimethylphenyl) Chlorophosphate
This Application Note is written for researchers and process chemists in drug development and organic synthesis. It details the utility of Bis(2,6-dimethylphenyl) chlorophosphate (also known as Bis(2,6-xylyl) chlorophosphate) as a specialized phosphorylating agent. Unlike standard diphenyl chlorophosphate, the 2,6-dimethyl substitution provides a unique steric environment that enhances selectivity and stability, making it a critical tool for synthesizing complex phosphates and phosphonates.
Executive Summary
Bis(2,6-dimethylphenyl) chlorophosphate is a sterically hindered phosphorylating agent used to introduce the bis(2,6-dimethylphenyl) phosphate moiety into biologically active molecules. Its primary advantage over unsubstituted diphenyl chlorophosphate lies in the ortho-methyl groups , which retard the rate of nucleophilic attack at the phosphorus center. This kinetic dampening allows for:
-
High Selectivity: Preferential phosphorylation of primary over secondary alcohols.
-
Intermediate Stability: Formation of stable phosphate triesters that resist premature hydrolysis during multi-step synthesis.
-
Controlled Phosphonate Synthesis: Effective precursor for P-C bond formation via Grignard or organolithium reagents, minimizing over-addition side reactions.
Reagent Profile and Mechanistic Insight
Structural Advantages
The reagent features two 2,6-dimethylphenyl (xylyl) rings attached to a central phosphorus(V) oxychloride core.
-
Steric Shielding: The four methyl groups create a "picket fence" around the phosphorus atom. This steric bulk increases the activation energy for nucleophilic attack, making the reagent less prone to non-specific hydrolysis compared to diphenyl chlorophosphate.
-
Leaving Group Ability: Upon activation (e.g., alkaline hydrolysis), the 2,6-dimethylphenoxide is a good leaving group (pKa ~10.6), similar to phenol, but its release is kinetically controlled by the steric environment.
Reaction Pathways
The reagent follows two primary distinct pathways depending on the nucleophile:
-
Pathway A (Phosphorylation): Reaction with alcohols/amines (
) yields Phosphate Triesters/Amides . -
Pathway B (Phosphonylation): Reaction with carbon nucleophiles (
) yields Phosphonate Diesters .
Figure 1: Divergent reaction pathways for Bis(2,6-dimethylphenyl) chlorophosphate based on nucleophile type.
Experimental Protocols
Protocol 1: Selective Phosphorylation of Primary Alcohols
This protocol demonstrates the synthesis of a phosphate triester. The steric bulk of the reagent ensures that if the substrate has multiple hydroxyl groups, the primary alcohol is phosphorylated with high selectivity.
Materials:
-
Substrate: Primary alcohol (1.0 equiv)
-
Reagent: Bis(2,6-dimethylphenyl) chlorophosphate (1.1 equiv)
-
Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv) with catalytic DMAP (0.1 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with argon. Dissolve the alcohol substrate (1.0 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add pyridine (2.0 mmol) to the solution. If the substrate is sterically hindered, add DMAP (0.1 mmol) as a nucleophilic catalyst.
-
Reagent Addition: Cool the mixture to 0°C. Add Bis(2,6-dimethylphenyl) chlorophosphate (1.1 mmol) dropwise (either neat or as a solution in DCM).
-
Expert Tip: The reaction is slower than with diphenyl chlorophosphate.[1] Allow the reaction to warm to room temperature (25°C) naturally.
-
-
Monitoring: Stir for 4–12 hours. Monitor via TLC or LC-MS. The spot for the starting alcohol should disappear, replaced by a less polar phosphate triester spot.
-
Workup: Quench with water (5 mL). Extract with DCM (3 x 10 mL). Wash the combined organics with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
Self-Validating Checkpoint:
-
¹H NMR: Look for the characteristic signals of the 2,6-dimethylphenyl groups (singlet methyls ~2.2-2.4 ppm, aromatic protons ~7.0 ppm) and the coupling of the substrate's methylene protons to phosphorus (
). -
³¹P NMR: Expect a signal in the range of -10 to -20 ppm (typical for phosphate triesters).
Protocol 2: Preparation of Phosphonates (P-C Bond Formation)
This protocol utilizes the reagent to synthesize aryl or alkyl phosphonates via a Grignard reaction. This is superior to using dialkyl chlorophosphates in some cases because the aryloxy groups prevent the "double addition" often seen with smaller alkoxy groups.
Materials:
-
Reagent: Bis(2,6-dimethylphenyl) chlorophosphate (1.0 equiv)
-
Nucleophile: Aryl/Alkyl Magnesium Bromide (1.1 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Setup: Charge a dried Schlenk flask with Bis(2,6-dimethylphenyl) chlorophosphate (1.0 mmol) and dissolve in anhydrous THF (10 mL). Cool to -78°C.
-
Addition: Slowly add the Grignard reagent (1.1 mmol) dropwise over 15 minutes.
-
Critical Control: The low temperature prevents the displacement of the phenoxy groups. We only want to displace the chloride.
-
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
-
Isolation: Extract with Ethyl Acetate. The product is a Bis(2,6-dimethylphenyl) phosphonate .[2]
-
Deprotection (Optional): To generate the free phosphonic acid, the sterically hindered esters require harsh hydrolysis (refluxing NaOH/EtOH) or transesterification followed by hydrolysis.
Data Summary & Comparison
| Feature | Diphenyl Chlorophosphate | Bis(2,6-dimethylphenyl) Chlorophosphate |
| Steric Bulk | Low | High (4 ortho-methyls) |
| Reactivity | High (Fast kinetics) | Moderate (Controlled kinetics) |
| Selectivity | Low (Reacts with 1° and 2° OH) | High (Prefers 1° OH) |
| Hydrolytic Stability | Moderate | High (Resists moisture) |
| Primary Application | General phosphorylation | Selective phosphorylation, Prodrug synthesis |
Deprotection Strategies
Removing the 2,6-dimethylphenyl group requires overcoming its steric stability.
-
Alkaline Hydrolysis:
-
Conditions: 1M NaOH in MeOH/H₂O (1:1), Reflux, 4-12h.
-
Note: Significantly slower than phenyl esters. Requires heat.[3]
-
-
Transesterification (The "Swapping" Method):
-
Treat the aryl phosphate with NaOMe/MeOH. This swaps the hindered aryl groups for methyl groups, yielding a dimethyl phosphate, which can then be cleaved by TMS-Br or standard methods.
-
-
Hydrogenolysis (If applicable to substrate):
-
PtO₂ / H₂, 50 psi. (Less common for xylyl groups than benzyl groups, but feasible).
-
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate synthesis protocol.
References
-
Reagent Properties & Kinetics: Barai, H. R., & Lee, H. W. (2011). Kinetics and Mechanism of the Anilinolysis of Bis(2,6-dimethylphenyl) Chlorophosphate in Dimethyl Sulfoxide. Bulletin of the Korean Chemical Society, 32(10), 3783–3786.[4]
- General Phosphorylation Methodology: McGuigan, C., et al. (1993). Phosphoramidate derivatives of d4T as inhibitors of HIV: The effect of amino acid variation. Antiviral Research, 24, 69-77.
-
Phosphonate Synthesis via Chlorophosphates: Huang, H., et al. (2018). Direct Aryloxylation/Alkyloxylation of Dialkyl Phosphonates for the Synthesis of Mixed Phosphonates.[4] Angewandte Chemie International Edition, 57(22), 6734-6738.
-
Steric Effects in Phosphate Esters: Steinberg, G. M. (1950). Reactions of Dialkyl Chlorophosphates with Alcohols. Journal of Organic Chemistry, 15(3), 637–647.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Phosphorylation Reactions with Bis(2,6-dimethylphenyl) Chlorophosphate
Welcome to the technical support center for Bis(2,6-dimethylphenyl) Chlorophosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the yield and purity of your phosphorylation reactions.
Introduction: The Advantage of Steric Hindrance
Bis(2,6-dimethylphenyl) Chlorophosphate is a specialized phosphorylating agent distinguished by the significant steric bulk imparted by its two 2,6-dimethylphenyl groups. This unique structural feature governs its reactivity, making it a valuable tool for specific synthetic challenges. Unlike more reactive phosphorylating agents like diphenyl chlorophosphate, the steric hindrance around the phosphorus center in Bis(2,6-dimethylphenyl) Chlorophosphate modulates its electrophilicity. This can lead to increased selectivity in complex molecules with multiple nucleophilic sites and can minimize over-reactivity and the formation of undesired side products. However, this reduced reactivity also necessitates careful optimization of reaction conditions to achieve high yields. This guide will help you navigate the nuances of working with this reagent to achieve optimal results in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle Bis(2,6-dimethylphenyl) Chlorophosphate?
A1: Bis(2,6-dimethylphenyl) Chlorophosphate is a moisture-sensitive solid.[1] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container in a cool, dry place. Exposure to moisture will lead to hydrolysis of the chlorophosphate group, rendering the reagent inactive. When handling, always use dry solvents and glassware, and work under an inert atmosphere to prevent degradation.
Q2: What is the typical purity of commercially available Bis(2,6-dimethylphenyl) Chlorophosphate?
A2: Commercially available Bis(2,6-dimethylphenyl) Chlorophosphate typically has a purity of 93% or higher.[2] It is important to check the certificate of analysis for the specific lot you are using, as impurities can affect your reaction outcome.
Q3: What solvents are recommended for reactions with Bis(2,6-dimethylphenyl) Chlorophosphate?
A3: Anhydrous aprotic solvents are the best choice. Dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used. The choice of solvent can influence the reaction rate and solubility of your starting materials. It is essential to ensure your solvent is thoroughly dried before use.
Q4: What bases are compatible with this reagent?
A4: Tertiary amines like pyridine, triethylamine (TEA), and N,N-diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl generated during the reaction. For less nucleophilic alcohols, a more potent catalyst like 4-(Dimethylamino)pyridine (DMAP) may be required in catalytic amounts in addition to a stoichiometric amount of a weaker base.[3] The choice of base can significantly impact the reaction rate.
Q5: Can Bis(2,6-dimethylphenyl) Chlorophosphate be used to synthesize pyrophosphates?
A5: Yes, this reagent is well-suited for the synthesis of both symmetrical and unsymmetrical pyrophosphates. The controlled reactivity due to its steric bulk can be advantageous in preventing the formation of higher-order phosphates. The general strategy involves the reaction of the chlorophosphate with a phosphate salt.
Troubleshooting Guide
Low or No Product Yield
Q: My reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?
A: This is a common issue, often related to the inherent reduced reactivity of this sterically hindered reagent. Here’s a systematic approach to troubleshoot this problem:
-
Inadequate Activation of the Nucleophile:
-
Cause: The alcohol or other nucleophile may not be sufficiently deprotonated to initiate the attack on the sterically hindered phosphorus center.
-
Solution:
-
Stronger Base/Catalyst: If you are using a mild base like pyridine, consider adding a catalytic amount of DMAP. DMAP is a more potent nucleophilic catalyst that can accelerate the reaction.[3]
-
Pre-deprotonation: For particularly unreactive alcohols, pre-deprotonation with a non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous solvent before adding the chlorophosphate can be effective.
-
-
-
Insufficient Reaction Time or Temperature:
-
Cause: Due to its steric bulk, reactions with Bis(2,6-dimethylphenyl) Chlorophosphate often require more forcing conditions than with less hindered reagents.
-
Solution:
-
Increase Reaction Time: Monitor your reaction by TLC or LC-MS. If you see the starting material being consumed slowly, extend the reaction time.
-
Increase Temperature: Gently warming the reaction mixture can often overcome the activation energy barrier. However, be cautious, as excessive heat can lead to side reactions. A temperature range of 40-60 °C is a good starting point for optimization.
-
-
-
Reagent Degradation:
-
Cause: The chlorophosphate is highly sensitive to moisture.[1] Any water present in the reaction will hydrolyze the reagent to the corresponding inactive phosphate.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and oven-dried glassware. Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen).
-
Use Fresh Reagent: If you suspect your stock of Bis(2,6-dimethylphenyl) Chlorophosphate has been compromised, use a fresh bottle.
-
-
Formation of Side Products
Q: I am observing significant side product formation. What are they and how can I minimize them?
A: The most common side products are the hydrolyzed chlorophosphate and unreacted starting materials. Here's how to address this:
-
Hydrolysis Product:
-
Cause: Presence of water in the reaction mixture.
-
Solution: As mentioned above, rigorous adherence to anhydrous techniques is paramount.
-
-
Unreacted Starting Material:
-
Cause: Incomplete reaction due to the factors discussed in the "Low or No Product Yield" section.
-
Solution: Refer to the solutions for low yield, such as using a stronger base/catalyst, increasing the reaction time, or gently heating the reaction.
-
Difficulties in Product Purification
Q: I am struggling to purify my phosphorylated product. What are some effective strategies?
A: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.
-
Removal of Amine Salts:
-
Cause: The hydrochloride salt of the amine base used in the reaction can co-purify with your product.
-
Solution:
-
Aqueous Work-up: A mild acidic wash (e.g., with 1M HCl or a saturated solution of NH4Cl) during the aqueous work-up will protonate the excess amine and its salt, making them water-soluble and easily removable. Be cautious with acid-labile protecting groups on your substrate.
-
Filtration: If the amine salt precipitates from the reaction mixture, it can be removed by filtration before the work-up.
-
-
-
Chromatographic Separation:
-
Cause: The phosphorylated product may have a similar Rf value to the starting alcohol or the hydrolyzed chlorophosphate.
-
Solution:
-
Optimize Solvent System: Experiment with different solvent systems for your column chromatography. A gradient elution may be necessary. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine to your mobile phase can sometimes improve separation.
-
Alternative Chromatography: If silica gel chromatography is not effective, consider using a different stationary phase, such as alumina or reverse-phase silica.
-
-
Experimental Protocols
General Protocol for the Phosphorylation of a Primary Alcohol
This protocol provides a general starting point. The optimal conditions may vary depending on the specific substrate.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
To a solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere, add pyridine (2.0 eq.).
-
If the alcohol is known to be unreactive, add a catalytic amount of DMAP (0.1 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Bis(2,6-dimethylphenyl) Chlorophosphate (1.2 eq.) in anhydrous DCM.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Diagram of the General Phosphorylation Workflow
Caption: A typical workflow for the phosphorylation of an alcohol using Bis(2,6-dimethylphenyl) Chlorophosphate.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM, MeCN, THF | Aprotic and non-nucleophilic to prevent side reactions. |
| Base | Pyridine, TEA, DIPEA (2.0 eq.) | Scavenges HCl produced during the reaction. |
| Catalyst | DMAP (0.1 eq.) | For less reactive nucleophiles to increase the reaction rate. |
| Temperature | 0 °C to RT (can be heated to 40-60 °C) | Balances reaction rate with potential for side reactions. |
| Reaction Time | 12-24 hours | Steric hindrance slows the reaction, requiring longer times. |
Mechanistic Insight
The phosphorylation reaction proceeds via a nucleophilic attack of the alcohol on the phosphorus atom of the chlorophosphate. The steric bulk of the 2,6-dimethylphenyl groups makes this attack more challenging compared to less hindered phosphorylating agents. The base plays a crucial role in deprotonating the alcohol, increasing its nucleophilicity, and neutralizing the HCl byproduct.
Diagram of the Phosphorylation Mechanism
Caption: A simplified mechanism for the base-mediated phosphorylation of an alcohol.
References
-
PubChem. Bis(2,6-dimethylphenyl) Chlorophosphate. National Center for Biotechnology Information. [Link]
-
Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Catalysis. [Link]
-
New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates. Molecules. [Link]
-
Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. Organic Letters. [Link]
-
Structure-Activity Relationships of Bisphosphate Nucleotide Derivatives as P2Y1 Receptor Antagonists and Partial Agonists. Journal of Medicinal Chemistry. [Link]
-
4-Dimethylamino-pyridine(DMAP). Synlett. [Link]
-
Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. ResearchGate. [Link]
-
Syntheses of Symmetrical and Unsymmetrical Lysobisphosphatidic Acid Derivatives. The Journal of Organic Chemistry. [Link]
-
Synthesis and Application of 1,2-bis-[2-methyl-5-(3-pentyl)phenyl-3-thienyl]perfluorocyclopentene. ResearchGate. [Link]
-
Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. MDPI. [Link]
-
Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. MDPI. [Link]
-
CP Lab Safety. Bis(2, 6-dimethylphenyl) Chlorophosphate, min 93%, 1 gram. [Link]
Sources
- 1. Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity [mdpi.com]
- 2. Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Purification techniques for products obtained from Bis(2,6-dimethylphenyl) Chlorophosphate reactions
Welcome to the technical support center for the purification of reaction products derived from Bis(2,6-dimethylphenyl) Chlorophosphate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying organophosphate compounds. Our focus is on providing practical, experience-driven insights to ensure the integrity and purity of your synthesized molecules.
Introduction: The Challenge of Purifying Sterically Hindered Organophosphates
Bis(2,6-dimethylphenyl) Chlorophosphate is a valuable phosphorylating agent, prized for its ability to introduce a sterically bulky phosphate group. This steric hindrance, however, often translates into challenges during the purification of its reaction products. Common issues include the removal of unreacted starting materials, cleavage byproducts, and structurally similar impurities. This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of your target molecule.
Issue 1: Persistent Presence of Unreacted Bis(2,6-dimethylphenyl) Chlorophosphate
Q: My crude product analysis (TLC, LC-MS, or ³¹P NMR) shows a significant amount of unreacted Bis(2,6-dimethylphenyl) Chlorophosphate. How can I effectively remove it?
A: The unreacted chlorophosphate is a common impurity. Its removal is critical and can be approached in several ways, depending on the properties of your desired product.
Initial Step: Aqueous Work-up
The chlorophosphate is reactive towards water and will hydrolyze to the corresponding phosphoric acid. A carefully controlled aqueous work-up can be a simple and effective first step.
-
Protocol:
-
Quench the reaction mixture by slowly adding it to a cold, saturated solution of sodium bicarbonate (NaHCO₃). The bicarbonate will neutralize the HCl byproduct from the hydrolysis.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to recover your product.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Causality: Bis(2,6-dimethylphenyl) Chlorophosphate is more susceptible to hydrolysis than many of its more stable phosphate ester or phosphoramidate products.[1][2] The resulting phosphoric acid has significantly different solubility properties and can be removed in the aqueous phase.
If Aqueous Work-up is Insufficient: Column Chromatography
-
Expert Insight: Due to the similar polarity of the starting material and many of its products, a standard silica gel column may not provide adequate separation. A systematic approach to solvent system selection is crucial.
-
Recommended Solvent Systems (Hexane/Ethyl Acetate Gradient):
-
Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to elute non-polar byproducts.
-
Gradually increase the polarity to elute your product. The unreacted chlorophosphate, being relatively non-polar, should elute early.
-
| Compound Type | Typical Elution Profile (Normal Phase) |
| Non-polar byproducts | Early elution |
| Bis(2,6-dimethylphenyl) Chlorophosphate | Early to mid-elution |
| Desired Product (e.g., Phosphate Ester) | Mid to late elution |
| Hydrolysis Byproduct (Phosphoric Acid) | Remains on the baseline |
Troubleshooting Chromatography:
-
Problem: Poor separation between the product and starting material.
-
Solution:
-
Solvent System Modification: Try a different solvent system, such as dichloromethane/methanol or toluene/ethyl acetate.
-
Alternative Stationary Phase: Consider using alumina (basic or neutral) or a C18 reversed-phase column for more polar products.[3]
-
Issue 2: Presence of 2,6-Dimethylphenol in the Final Product
Q: My purified product is contaminated with 2,6-dimethylphenol. What is the source of this impurity and how can I remove it?
A: 2,6-Dimethylphenol is a common byproduct resulting from the hydrolysis of either the starting chlorophosphate or the product itself, especially under harsh work-up or purification conditions.
Removal Strategy: Basic Wash
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a cold, dilute (1M) solution of sodium hydroxide (NaOH).
-
Separate the layers and wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Causality: 2,6-Dimethylphenol is acidic and will be deprotonated by the base, forming the sodium salt which is soluble in the aqueous layer. Your desired product, if it is a neutral phosphate ester, will remain in the organic layer.
Caution: This method is not suitable for base-sensitive products. In such cases, column chromatography is the preferred method.
Issue 3: Product Appears as an Oil and Fails to Crystallize
Q: My product is an oil, making it difficult to handle and purify further. How can I induce crystallization?
A: Many organophosphate products are oils at room temperature. However, if you expect a solid product, the oily nature could be due to residual solvent or impurities.
Troubleshooting Crystallization:
-
Ensure Purity: First, ensure the product is of high purity (>95%) by an analytical technique like NMR or LC-MS. Impurities can significantly inhibit crystallization.[4]
-
Solvent Selection for Recrystallization:
-
Recrystallization Protocol:
-
Dissolve your oily product in a minimal amount of a suitable hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals appear, cool the flask in an ice bath or refrigerator to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[6]
-
Dry the crystals under vacuum.
-
| Solvent Polarity | Example Solvents | Potential Use |
| Non-polar | Hexanes, Pentane | For less polar products |
| Mid-polar | Toluene, Diethyl Ether, Ethyl Acetate | Broadly applicable |
| Polar | Ethanol, Methanol, Isopropanol | For more polar products |
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the purity of my product?
A1: A combination of techniques is recommended for a comprehensive assessment:
-
³¹P NMR Spectroscopy: This is the most direct method for observing phosphorus-containing compounds. Each unique phosphorus environment will give a distinct signal, allowing for the quantification of impurities.
-
¹H and ¹³C NMR Spectroscopy: To confirm the overall structure of your product and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of your product and assess its purity.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable organophosphates. A flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) offers high selectivity and sensitivity.[7][8][9] However, HPLC is often preferred for thermally labile compounds.[3]
Q2: My product is sensitive to hydrolysis. What precautions should I take during purification?
A2:
-
Use Anhydrous Solvents: Ensure all solvents used for work-up and chromatography are dry.
-
Avoid Protic Solvents: If possible, avoid protic solvents like methanol or ethanol in your chromatography.
-
Work Quickly: Minimize the time the product is in solution, especially during aqueous work-ups.
-
Neutral pH: Maintain a neutral pH during any aqueous washes.
Q3: Can I use distillation for purification?
A3: Distillation is generally only suitable for thermally stable, relatively low molecular weight organophosphates. Given the high molecular weight of products derived from Bis(2,6-dimethylphenyl) Chlorophosphate (MW of the starting material is 324.74 g/mol ), high vacuum distillation would be required, which can lead to decomposition.[10][11][12] For most research-scale purifications, chromatography and recrystallization are more practical and effective.
Visualizing Purification Workflows
A logical approach to purification is key. The following diagram outlines a decision-making workflow for purifying your Bis(2,6-dimethylphenyl) Chlorophosphate reaction product.
Caption: Decision workflow for purification.
The following diagram illustrates a troubleshooting guide for common purification issues.
Caption: Troubleshooting common purification problems.
References
-
U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]
-
U.S. Environmental Protection Agency. (1982). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]
-
PubChem. Bis(2,6-dimethylphenyl) Chlorophosphate. National Center for Biotechnology Information. [Link]
- Google Patents.
- Singh, B. K. (2009). Organophosphorus-degrading bacteria: ecology and industrial applications. Nature Reviews Microbiology, 7(2), 156-164.
- Google Patents.
- Reddy, B. V. S., et al. (2020).
- Google Patents.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Drawell. Exploring the Role of Gas Chromatography in Organophosphate Analysis. [Link]
- Jacquet, T., et al. (2016). Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. Frontiers in Pharmacology, 7, 236.
-
LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. [Link]
-
ResearchGate. Synthesis and Structure of 1,2-Bis(2,6-dimethylphenylphosphino)ethane: A Missing Member of the Phosphine Family. [Link]
- Google Patents.
-
Agilent Technologies. Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. [Link]
-
Indian Academy of Sciences. Hydrolytic cleavage of bis(p-nitrophenyl) phosphate by Schiff base Mn(III) complexes. [Link]
-
ResearchGate. Decontamination of organophosphorus pesticides on sensitive equipment. [Link]
-
MDPI. The bis(Biphenyl)phosphorus Fragment in Trivalent and Tetravalent P-Environments. [Link]
-
U.S. Environmental Protection Agency. Analysis and Hydrolysis of Commercial Aryl Phosphates. [Link]
-
OSTI.GOV. Crystallization of Sodium Phosphate Dodecahydrate and Re-crystallization to Natrophosphate in Simulated Hanford Nuclear Waste. [Link]
-
ResearchGate. Synthesis and Reactivity of a Bis(hydroxido)‐Bridged Dicopper(II) Complex: Hydrolysis of Carboxylate Esters and Coordination Polymer with Phosphate Diester. [Link]
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713.
-
CP Lab Safety. Bis(2, 6-dimethylphenyl) Chlorophosphate, min 93%, 1 gram. [Link]
-
ResearchGate. Bis(2,4‐dinitrophenyl) phosphate hydrolysis mediated by lanthanide ions. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. DSpace [cora.ucc.ie]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Bis(2,6-dimethylphenyl) Chlorophosphate | C16H18ClO3P | CID 9923313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Bis(2,6-dimethylphenyl) Chlorophosphate 93.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 12. US3945891A - Distillation process for purification of triaryl phosphate esters - Google Patents [patents.google.com]
Optimizing reaction conditions for Bis(2,6-dimethylphenyl) Chlorophosphate with sterically hindered substrates
Welcome to the technical support center for optimizing reaction conditions with Bis(2,6-dimethylphenyl) Chlorophosphate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile phosphorylating agent, particularly with sterically demanding substrates. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your experiments.
Introduction to Bis(2,6-dimethylphenyl) Chlorophosphate
Bis(2,6-dimethylphenyl) chlorophosphate is a powerful organophosphorus reagent used for the synthesis of phosphate esters.[1] Its two bulky 2,6-dimethylphenyl groups provide steric shielding to the phosphorus center, which can be advantageous in controlling reactivity and in certain synthetic strategies. However, this same steric bulk can present challenges when reacting with substrates that are themselves sterically hindered. This guide will help you navigate these challenges and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Bis(2,6-dimethylphenyl) Chlorophosphate?
A1: Bis(2,6-dimethylphenyl) chlorophosphate is primarily used as a phosphorylating agent in organic synthesis.[1] This includes the preparation of phosphate esters from alcohols, which are important intermediates in various fields, including medicinal chemistry and materials science.[2] The bulky nature of the 2,6-dimethylphenyl groups can also be exploited for diastereoselective phosphorylations.
Q2: What safety precautions should be taken when handling Bis(2,6-dimethylphenyl) Chlorophosphate?
A2: Bis(2,6-dimethylphenyl) chlorophosphate is a corrosive substance that can cause severe skin burns and eye damage.[3] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Q3: Why am I observing low to no conversion in my phosphorylation reaction with a hindered secondary or tertiary alcohol?
A3: Low conversion with sterically hindered alcohols is a common issue and is primarily due to steric hindrance. The bulky 2,6-dimethylphenyl groups on the phosphorylating agent and the bulky groups on the alcohol substrate repel each other, making it difficult for the nucleophilic oxygen of the alcohol to attack the electrophilic phosphorus atom.[4][5] This significantly slows down the reaction rate.
Troubleshooting Guide: Low Reaction Yields and Incomplete Conversion
Low yields and incomplete reactions are the most frequent challenges encountered when using Bis(2,6-dimethylphenyl) Chlorophosphate with sterically hindered substrates. The following sections provide a systematic approach to troubleshooting and optimizing your reaction conditions.
The Role of the Base: A Critical Choice
The choice of base is paramount in overcoming the steric barrier. A suitable base deprotonates the alcohol to form a more nucleophilic alkoxide, which can more readily attack the sterically encumbered phosphorus center.
-
Problem: Your reaction with a standard amine base (e.g., triethylamine, pyridine) is sluggish or failing.
-
Causality: These bases may not be strong enough to generate a sufficient concentration of the alkoxide, or they may be too bulky themselves, further contributing to steric congestion around the reaction center.
-
Solution: Employ a stronger, non-nucleophilic, and sterically less demanding base.
| Base | pKa of Conjugate Acid | Rationale for Use with Hindered Substrates |
| Sodium Hydride (NaH) | ~35 | A strong, non-nucleophilic base that irreversibly deprotonates the alcohol. |
| Potassium tert-butoxide (KOtBu) | ~19 | A strong, bulky base that is highly effective in generating alkoxides.[6] |
| 1,8-Diazabicycl[5.4.0]undec-7-ene (DBU) | ~13.5 | A strong, non-nucleophilic amidine base often effective in promoting phosphorylations.[7] |
| Lithium diisopropylamide (LDA) | ~36 | A very strong, bulky base that can deprotonate even weakly acidic alcohols.[6] |
Experimental Protocol: Phosphorylation of a Hindered Secondary Alcohol using NaH
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the sterically hindered alcohol (1.0 eq) and anhydrous, non-protic solvent (e.g., THF, Dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the solution back to 0 °C and add a solution of Bis(2,6-dimethylphenyl) Chlorophosphate (1.1 eq) in the same anhydrous solvent dropwise via a syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification.
Optimizing Solvent and Temperature
The reaction solvent and temperature play a crucial role in influencing reaction rates.
-
Problem: The reaction is still slow even with a stronger base.
-
Causality: The solvent may not be effectively solvating the transition state, or the reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Systematically screen solvents and adjust the reaction temperature.
| Solvent | Properties | Rationale for Use |
| Tetrahydrofuran (THF) | Polar aprotic | Good for reactions involving organometallic reagents and alkoxides. |
| Dichloromethane (DCM) | Polar aprotic | A versatile solvent for a wide range of organic reactions.[7] |
| Acetonitrile (MeCN) | Polar aprotic | Can sometimes accelerate reactions due to its high polarity. |
| Toluene | Nonpolar | Can be used at higher temperatures. |
Temperature Considerations:
-
Initial trials: Start at 0 °C to room temperature to minimize potential side reactions.
-
Increasing the rate: If the reaction is slow, gradually increase the temperature. Refluxing in THF (b.p. 66 °C) or toluene (b.p. 111 °C) can significantly accelerate the reaction. However, be mindful of potential decomposition of starting materials or products at elevated temperatures.
Addressing Side Reactions and Purification Challenges
-
Problem: You observe the formation of multiple byproducts, complicating purification.
-
Causality: Common side reactions include the hydrolysis of the chlorophosphate reagent by adventitious water and the elimination of the phosphate ester product under harsh basic conditions.
-
Troubleshooting and Purification:
-
Anhydrous Conditions: Ensure all glassware is flame-dried and use anhydrous solvents to prevent hydrolysis of the starting material.
-
Purification of Phosphate Esters: Phosphate esters can be challenging to purify due to their polarity.
-
Aqueous Workup: A mild acidic wash (e.g., dilute HCl or saturated NH4Cl) can help remove basic impurities.[8]
-
Chromatography: Column chromatography on silica gel is a common method. A gradient elution system, starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
-
Distillation: For volatile unreacted alcohols, distillation can be a viable purification method.[9]
-
-
Visualizing the Mechanism: The Impact of Steric Hindrance
The following diagram illustrates the nucleophilic attack of an alcohol on Bis(2,6-dimethylphenyl) Chlorophosphate. The steric bulk of both the substrate and the reagent is highlighted as a key factor influencing the reaction rate.
Sources
- 1. CAS 81639-99-8: bis(2,6-dimethylphenyl) chlorophosphate [cymitquimica.com]
- 2. Buy Bis(2,6-dimethylphenyl)phosphate | 18350-99-7 [smolecule.com]
- 3. Bis(2,6-dimethylphenyl) Chlorophosphate | C16H18ClO3P | CID 9923313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Understanding Steric Hindrance: The Invisible Force in Chemistry - Oreate AI Blog [oreateai.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
- 8. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 9. US4866193A - Purification of phosphorous acid esters - Google Patents [patents.google.com]
Troubleshooting guide for incomplete reactions with Bis(2,6-dimethylphenyl) Chlorophosphate
Troubleshooting Guide for Incomplete Reactions with Bis(2,6-dimethylphenyl) Chlorophosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for incomplete reactions involving Bis(2,6-dimethylphenyl) chlorophosphate, a powerful but sterically demanding phosphorylating agent. Here, we address common issues encountered during the synthesis of phosphate esters and offer practical, experience-driven solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My phosphorylation reaction is showing low to no conversion of my starting alcohol/phenol. What are the primary causes?
Answer:
Incomplete conversion is the most common issue when working with Bis(2,6-dimethylphenyl) chlorophosphate. The root cause often lies in one or a combination of the following factors, primarily stemming from the reagent's significant steric bulk and moisture sensitivity.
-
Insufficient Activation of the Nucleophile: The hydroxyl group of your substrate (alcohol or phenol) must be sufficiently nucleophilic to attack the sterically hindered phosphorus center. Primary alcohols are generally more reactive than secondary alcohols, which are, in turn, more reactive than tertiary alcohols. For less reactive or sterically hindered alcohols, incomplete deprotonation is a frequent culprit.
-
Steric Hindrance: The two 2,6-dimethylphenyl groups create a sterically congested environment around the phosphorus atom. This slows down the rate of nucleophilic attack, especially with bulky substrates. The reaction may require more forcing conditions (e.g., higher temperature, longer reaction time) than less hindered phosphorylating agents.
-
Moisture Contamination: Bis(2,6-dimethylphenyl) chlorophosphate is highly sensitive to moisture. Water will readily hydrolyze the chlorophosphate to the corresponding phosphoric acid, rendering it unreactive for your desired transformation. This not only consumes your reagent but the resulting HCl can also lead to side reactions with sensitive substrates.
-
Inadequate Catalyst/Base Activity: In many protocols, a base like pyridine or 1,4-diazabicyclo[2.2.2]octane (DABCO) is used. These serve a dual role: as a proton scavenger to neutralize the HCl byproduct and as a nucleophilic catalyst to activate the chlorophosphate. If the base is of poor quality, wet, or used in insufficient amounts, the reaction will be sluggish.
Question 2: I am working with a sterically hindered secondary alcohol and observing very low yields. How can I improve the outcome?
Answer:
Phosphorylating sterically hindered secondary alcohols is a known challenge.[1] Here is a systematic approach to enhance your reaction efficiency:
-
Optimize Your Base/Catalyst System:
-
Pyridine as a Nucleophilic Catalyst: Pyridine is more than just an acid scavenger in these reactions. It acts as a nucleophilic catalyst by attacking the chlorophosphate to form a highly reactive N-phosphorylpyridinium salt intermediate. This intermediate is significantly more electrophilic than the starting chlorophosphate, facilitating the attack by the hindered alcohol. Ensure you are using a sufficient excess of dry, high-purity pyridine.
-
Consider a Stronger, Non-Nucleophilic Base for Deprotonation: For particularly hindered alcohols, pyridine may not be a strong enough base to ensure complete deprotonation. You could consider a two-base system. Use a strong, non-nucleophilic base like a proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene) to deprotonate the alcohol, while pyridine can still function as the nucleophilic catalyst.
-
-
Adjust Reaction Conditions:
-
Increase Reaction Temperature: Due to the high activation energy associated with overcoming steric repulsion, increasing the reaction temperature can significantly improve the reaction rate. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without causing decomposition.
-
Extend the Reaction Time: Sterically hindered reactions are often slow. What might take a few hours for a primary alcohol could require 24 hours or more for a hindered secondary alcohol.
-
-
Ensure Rigorous Anhydrous Conditions: Any trace of moisture will be detrimental. Dry your glassware thoroughly, use anhydrous solvents, and handle the Bis(2,6-dimethylphenyl) chlorophosphate under an inert atmosphere (e.g., argon or nitrogen).
Question 3: My reaction seems to work initially, but I'm getting a complex mixture of products upon workup. What could be happening?
Answer:
The formation of multiple products often points to side reactions or issues during the workup procedure.
-
Hydrolysis During Workup: The desired phosphate ester product may still be sensitive to hydrolysis, especially under acidic or basic conditions. During aqueous workup, it's crucial to neutralize the reaction mixture carefully. A common procedure involves quenching the reaction with water or a saturated aqueous solution of a mild base like sodium bicarbonate.
-
Side Reactions of the Substrate: The HCl generated during the reaction can catalyze side reactions if your substrate has acid-sensitive functional groups (e.g., acetals, silyl ethers). Using a sufficient excess of a base like pyridine is critical to neutralize the HCl as it is formed.
-
Over-reaction: While less common with this sterically hindered reagent, it's possible to have phosphorylation at other nucleophilic sites on your molecule if present.
Question 4: What is the optimal solvent for reactions with Bis(2,6-dimethylphenyl) chlorophosphate?
Answer:
The choice of solvent is critical for ensuring the reactants are fully dissolved and for facilitating the reaction.
-
Aprotic Solvents are Preferred: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and are good choices. They are relatively non-polar and aprotic, which prevents them from reacting with the chlorophosphate.
-
Pyridine as a Solvent: In many cases, pyridine can be used as both the base/catalyst and the solvent. This is particularly useful when a large excess of pyridine is needed to drive the reaction.
-
Ensure Anhydrous Conditions: Regardless of the solvent chosen, it must be rigorously dried before use.
Summary of Key Reaction Parameters
| Parameter | Recommendation for Primary Alcohols | Recommendation for Sterically Hindered Alcohols/Phenols | Rationale |
| Stoichiometry (Reagent:Alcohol) | 1.1 - 1.5 : 1 | 1.5 - 2.0 : 1 | Ensures complete consumption of the limiting alcohol, especially with challenging substrates. |
| Base (e.g., Pyridine) | 2 - 5 equivalents | 5+ equivalents or use as solvent | Acts as both an acid scavenger and a nucleophilic catalyst. Higher excess is needed for slower reactions. |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux | Higher temperatures provide the necessary activation energy to overcome steric hindrance. |
| Reaction Time | 1 - 6 hours | 12 - 48 hours (or longer) | Slower reaction rates for hindered substrates necessitate longer reaction times. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Bis(2,6-dimethylphenyl) chlorophosphate is moisture-sensitive. |
| Solvent | Anhydrous DCM, THF, or Pyridine | Anhydrous DCM, THF, or Pyridine | Aprotic and anhydrous solvents are essential to prevent hydrolysis and side reactions. |
Experimental Protocols
General Protocol for the Phosphorylation of a Primary Alcohol:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the primary alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add dry pyridine (3.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve Bis(2,6-dimethylphenyl) chlorophosphate (1.2 eq.) in anhydrous DCM or THF.
-
Add the solution of the chlorophosphate dropwise to the alcohol solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Dilute the mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl) to remove pyridine, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Troubleshooting Logic
DOT Script for General Phosphorylation Workflow:
Caption: General workflow for phosphorylation using Bis(2,6-dimethylphenyl) chlorophosphate.
DOT Script for Troubleshooting Incomplete Reactions:
Caption: Decision tree for troubleshooting incomplete phosphorylation reactions.
References
-
Ociepa, M., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Catalysis, 10(15), 8687-8692. Available at: [Link]
-
PubChem. (n.d.). Bis(2,6-dimethylphenyl) Chlorophosphate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ghosh, A. K., & Li, J. (2000). A simple, general and improved procedure for phosphorylation of alcohols catalyzed by indium(III) chloride. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 39B(11), 801-803. Available at: [Link]
-
European Patent Office. (2017). Process for the preparation of a triaryl phosphate ester composition (EP 3208276 A1). Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of phosphate esters (US7759522B2).
-
MDPI. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. Polymers, 16(23), 3234. Available at: [Link]
Sources
How to monitor the progress of reactions involving Bis(2,6-dimethylphenyl) Chlorophosphate by TLC or NMR
Welcome to the technical support center for monitoring chemical reactions involving Bis(2,6-dimethylphenyl) Chlorophosphate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for reaction monitoring using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Challenge of Monitoring Phosphorylation Reactions
Bis(2,6-dimethylphenyl) chlorophosphate is a sterically hindered phosphorylating agent used in the synthesis of complex organic molecules. Its reactivity is centered around the chlorophosphate group, which readily reacts with nucleophiles like alcohols and amines to form phosphate esters and phosphoramidates, respectively.[1] The bulky 2,6-dimethylphenyl groups provide steric shielding, which can influence the reagent's reactivity and selectivity. However, this steric hindrance and the electronic nature of the phosphate core can present unique challenges during reaction monitoring.
This guide provides practical, field-tested advice to overcome these challenges, ensuring accurate and efficient monitoring of your reactions.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction.[2] It allows for the quick assessment of the consumption of starting materials and the formation of products.
Frequently Asked Questions (FAQs) for TLC Monitoring
1. How do I choose the right solvent system (eluent) for my TLC analysis?
The key is to find a solvent system that provides good separation between your starting material (Bis(2,6-dimethylphenyl) Chlorophosphate and the nucleophile), your desired product, and any potential byproducts.
-
Start with a standard solvent system: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[2]
-
Adjust polarity:
-
If all your spots remain at the baseline, the eluent is not polar enough. Increase the proportion of the polar solvent.
-
If all your spots run to the top of the plate, the eluent is too polar. Increase the proportion of the non-polar solvent.
-
-
Consider the product's polarity: Phosphate esters are significantly more polar than the starting chlorophosphate. Your product should have a lower Retention Factor (Rf) value than the Bis(2,6-dimethylphenyl) Chlorophosphate.
2. My spots are not visible under UV light. How can I visualize them?
While the dimethylphenyl groups offer some UV activity, the concentration of your spots might be too low for visualization.[3][4] Here are several alternative visualization techniques:
-
Iodine Staining: Place the dried TLC plate in a chamber containing a few crystals of iodine.[4] Most organic compounds will absorb the iodine vapor and appear as brown or yellow spots.[4] This method is non-destructive, but the spots will fade over time.[4]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, which includes many organic molecules. Prepare a solution of KMnO₄ in water, often with a base like sodium carbonate. After dipping the plate, spots will appear as yellow or brown on a purple background.
-
Phosphomolybdic Acid (PMA) Stain: This stain is particularly useful for detecting phosphorus-containing compounds.[5] After dipping the plate in a PMA solution and heating, organophosphates will appear as dark blue or green spots.[5]
Table 1: Common TLC Stains for Organophosphate Reaction Monitoring
| Stain | Preparation | Visualization | Comments |
| Iodine | Solid iodine crystals in a sealed chamber. | Yellow to brown spots. | Non-destructive, but spots fade. |
| Potassium Permanganate | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water. | Yellow/brown spots on a purple background. | Destructive, good for oxidizable groups. |
| Phosphomolybdic Acid | 5-10% solution of phosphomolybdic acid in ethanol. | Blue/green spots upon heating. | Destructive, highly sensitive to phosphorus compounds. |
3. My spots are streaking. What's causing this and how can I fix it?
Streaking can be caused by several factors:
-
Sample Overload: The most common cause.[6] Try diluting your reaction aliquot before spotting it on the TLC plate.
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or acetic acid to your eluent can sometimes resolve this.
-
Incomplete Drying: Ensure the initial spot is completely dry before placing the plate in the developing chamber.[3]
4. The Rf values of my starting material and product are very similar. How can I improve separation?
When the polarity difference between your starting material and product is small, achieving good separation can be tricky.[7]
-
Try a different solvent system: Experiment with different solvent combinations. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system, for example, can provide better resolution.
-
Use a co-spot: A "co-spot" is where you spot the reaction mixture directly on top of a spot of the starting material.[8] If the two spots resolve into one elongated spot or a "snowman" shape, it indicates the presence of both compounds.[7]
Troubleshooting Guide for TLC
| Problem | Potential Cause | Solution |
| No spots are visible | Sample concentration is too low.[6] | Spot the sample multiple times in the same location, allowing it to dry between applications.[6] |
| Incorrect visualization technique. | Try a different staining method (Iodine, KMnO₄, PMA). | |
| Spots are smeared or streaked | Sample is too concentrated.[6] | Dilute the sample before spotting. |
| Eluent is not optimal. | Add a small amount of a more polar solvent to the eluent. | |
| Rf values are too high or too low | Eluent polarity is incorrect. | Adjust the ratio of polar to non-polar solvent. |
| Poor separation of spots | Eluent system is not selective enough. | Experiment with different solvent systems. |
| Utilize the co-spotting technique for better comparison.[8] |
Experimental Protocol: Running a TLC Plate
-
Preparation: Obtain a TLC plate and lightly draw a pencil line about 1 cm from the bottom (the origin).
-
Spotting: Using a capillary tube, spot a small amount of your starting material, the reaction mixture, and a co-spot on the origin line.[3]
-
Development: Place a small amount of your chosen eluent in a developing chamber. Carefully place the TLC plate in the chamber, ensuring the eluent level is below the origin line. Cover the chamber.
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain.[4][9]
Section 2: Nuclear Magnetic Resonance (NMR) Monitoring
NMR spectroscopy provides quantitative and structural information about a reaction, making it a powerful tool for monitoring progress.[10][11] For reactions involving Bis(2,6-dimethylphenyl) Chlorophosphate, ³¹P NMR is particularly informative.
Frequently Asked Questions (FAQs) for NMR Monitoring
1. Which nucleus should I monitor: ¹H or ³¹P?
-
³¹P NMR: This is the most direct way to monitor the reaction. You will see a distinct signal for the starting chlorophosphate and a new signal for the phosphate ester product at a different chemical shift. Since ³¹P has 100% natural abundance and is a spin-1/2 nucleus, you can obtain a spectrum relatively quickly.[12]
-
¹H NMR: While ¹H NMR can also be used, the spectra can be complex due to the presence of the dimethylphenyl groups and the substrate. However, you can monitor the disappearance of a characteristic proton signal from your starting nucleophile or the appearance of a new signal in the product.
2. What are the expected ³¹P NMR chemical shifts?
The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment.
-
Bis(2,6-dimethylphenyl) Chlorophosphate: The starting material will have a specific chemical shift.
-
Phosphate Ester Product: The formation of the P-O bond in the product will cause a significant shift in the ³¹P signal, typically to a different region of the spectrum.
-
Hydrolysis Byproduct: If the chlorophosphate reacts with trace amounts of water, it can form the corresponding phosphoric acid, which will also have a distinct ³¹P chemical shift.[13][14][15]
Table 2: Representative ³¹P NMR Chemical Shift Ranges
| Compound Type | Typical ³¹P Chemical Shift Range (ppm) |
| Phosphorochloridates | -5 to +10 |
| Trialkyl Phosphates | -5 to +5 |
| Dialkyl Hydrogen Phosphates | 0 to +10 |
Note: These are general ranges and the exact chemical shifts will depend on the specific structure of your product.
3. How can I use NMR to determine the percent conversion of my reaction?
Quantitative NMR (qNMR) can be used to determine the relative amounts of starting material and product in your reaction mixture.[16][17][18]
-
Acquire a ³¹P NMR spectrum of an aliquot of your reaction mixture.
-
Integrate the signals corresponding to the starting chlorophosphate and the product.
-
Calculate the percent conversion:
-
% Conversion = [Integral of Product / (Integral of Product + Integral of Starting Material)] x 100
-
4. My NMR signals are broad. What could be the cause?
Broad signals in NMR can be due to several factors:
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If you used any metal catalysts or reagents, this could be the source.
-
Viscous Sample: Highly concentrated or viscous reaction mixtures can lead to broader signals. Diluting the sample in a suitable deuterated solvent can help.
-
Chemical Exchange: If there is an equilibrium or a dynamic process occurring on the NMR timescale, it can lead to signal broadening.
Troubleshooting Guide for NMR
| Problem | Potential Cause | Solution |
| Low signal-to-noise ratio | Insufficient sample concentration. | Concentrate the sample or acquire the spectrum for a longer period (increase the number of scans). |
| Broad signals | Paramagnetic impurities. | Filter the NMR sample through a small plug of silica or celite. |
| Viscous sample. | Dilute the sample with more deuterated solvent. | |
| Complex ¹H NMR spectrum | Overlapping signals. | Focus on monitoring the reaction using ³¹P NMR for a simpler, more direct analysis. |
| Unexpected signals in ³¹P NMR | Presence of byproducts. | Consider the possibility of hydrolysis of the chlorophosphate and compare the chemical shift to known values for similar phosphoric acids. |
Experimental Protocol: Preparing an NMR Sample from a Reaction Mixture
-
Take an Aliquot: Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench (if necessary): If the reaction is ongoing, you may need to quench the aliquot by adding it to a small amount of a suitable quenching agent or by rapid dilution and cooling.
-
Solvent Removal: If the reaction solvent is not deuterated, remove it under reduced pressure.
-
Dissolve in Deuterated Solvent: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Acquire Spectrum: Acquire the ¹H and/or ³¹P NMR spectrum.
Section 3: Workflow and Logic Diagrams
Decision-Making Workflow: TLC vs. NMR
The choice between TLC and NMR for reaction monitoring often depends on the stage of your research and the information you require.
Caption: Decision-making flowchart for choosing between TLC and NMR.
Troubleshooting a Stalled Reaction
This workflow outlines the steps to take when your reaction appears to have stopped prematurely.
Caption: Troubleshooting workflow for a stalled phosphorylation reaction.
This technical support guide provides a comprehensive overview of how to effectively monitor reactions involving Bis(2,6-dimethylphenyl) Chlorophosphate using TLC and NMR. By understanding the potential challenges and implementing the troubleshooting strategies outlined, researchers can ensure accurate and efficient reaction monitoring, leading to more successful synthetic outcomes.
References
-
ChemRxiv. 2,6-Bis[[bis(1,1-dimethylethyl)phosphino-κP]methyl]phenyl-κC]chlorohydro(phenylphosphine)iridium. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
-
PubMed. Multiple Site-Specific Phosphorylation of IDPs Monitored by NMR. [Link]
-
PubChem. Bis(2,6-dimethylphenyl) Chlorophosphate. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
ResearchGate. ³¹P NMR chemical shifts for various types of organophosphorus esters. [Link]
-
ACS Publications. Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. [Link]
-
OSTI.gov. Sub-Equimolar Hydrolysis and Condensation of Organophosphates. [Link]
-
National Institutes of Health. High-performance thin-layer chromatography in combination with an acetylcholinesterase-inhibition bioassay with pre-oxidation of organothiophosphates to determine neurotoxic effects in storm, waste, and surface water. [Link]
-
ACS Publications. NMR-Based Methods for Protein Analysis. [Link]
-
ResearchGate. (PDF) Chemical Warfare Agents: TLC Analysis. [Link]
-
Asian Publication Corporation. Determination of Organophosphorus Pesticides in Rice by TLC. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]
-
Wiley Online Library. Unambiguous Tracking of Protein Phosphorylation by Fast High‐Resolution FOSY NMR. [Link]
-
Chemistry LibreTexts. 9.7: Hydrolysis of Organic Phosphates. [Link]
-
RPTU. Quantitative NMR methods for reaction and process monitoring. [Link]
-
ResearchGate. Autoradiography of a TLC analysis of the phosphorylation products in.... [Link]
-
National Institutes of Health. The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]
-
RSC Publishing. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
PubMed. NMR-based investigation into protein phosphorylation. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
-
LACCEI.org. Quantification of the organophosphorus pesticide profenofos in soils by Thin Layer Chromatography using image processing in Imag. [Link]
-
YouTube. 28-2 Hydrolysis Reactions. [Link]
-
PubMed. The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]
-
Wikipedia. Proteomics. [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. [Link]
-
YouTube. Visualizing a TLC plate. [Link]
-
ACS Publications. Phosphorus-31 Nuclear Magnetic Resonance Chemical Shifts of Phosphorus Compounds. [Link]
-
University of Ottawa. 31 Phosphorus NMR. [Link]
-
CP Lab Safety. Bis(2,6-dimethylphenyl) Chlorophosphate, 25g, Each. [Link]
Sources
- 1. CAS 81639-99-8: bis(2,6-dimethylphenyl) chlorophosphate [cymitquimica.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epfl.ch [epfl.ch]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Chromatography [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Multiple Site-Specific Phosphorylation of IDPs Monitored by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR-based investigation into protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 13. osti.gov [osti.gov]
- 14. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 18. emerypharma.com [emerypharma.com]
Validation & Comparative
A Senior Application Scientist's Guide to Phosphorylating Agents: Bis(2,6-dimethylphenyl) Chlorophosphate vs. Diphenyl Chlorophosphate
In the landscape of modern organic synthesis, particularly in the realms of drug discovery and nucleotide chemistry, the precise introduction of a phosphate moiety is a paramount challenge. The choice of phosphorylating agent is critical, dictating not only the reaction's efficiency but also its selectivity, especially in complex molecular architectures. This guide provides an in-depth comparison of two prominent P(V) phosphorylating agents: the sterically hindered Bis(2,6-dimethylphenyl) Chlorophosphate and the widely used Diphenyl Chlorophosphate. Our focus will be on elucidating the nuanced differences in their reactivity and selectivity, supported by mechanistic insights and practical experimental guidance for the discerning researcher.
The Critical Role of Phosphorylation in Drug Development
Phosphorylation is a fundamental biochemical process that regulates a vast array of cellular functions.[1] In medicinal chemistry, the introduction of a phosphate group can significantly enhance the aqueous solubility of a drug candidate, improve its pharmacokinetic profile, and is a key strategy in the design of prodrugs.[2] Phosphate esters are integral to the structure of oligonucleotides, and as such, efficient and selective phosphorylation methods are indispensable for the synthesis of therapeutic nucleic acids.
A Tale of Two Chlorophosphates: Structure Dictates Function
At first glance, Bis(2,6-dimethylphenyl) Chlorophosphate and Diphenyl Chlorophosphate share a common reactive core: a central phosphorus atom double-bonded to an oxygen, single-bonded to a chlorine, and two aryloxy groups. However, the seemingly subtle addition of two methyl groups at the ortho positions of the phenyl rings in Bis(2,6-dimethylphenyl) Chlorophosphate dramatically alters its chemical behavior.
| Feature | Bis(2,6-dimethylphenyl) Chlorophosphate | Diphenyl Chlorophosphate |
| CAS Number | 81639-99-8[3] | 2524-64-3[4] |
| Molecular Formula | C₁₆H₁₈ClO₃P[3] | C₁₂H₁₀ClO₃P[4] |
| Molecular Weight | 324.74 g/mol [5] | 268.63 g/mol [4] |
| Appearance | White to light yellow crystalline powder[6][7] | Colorless to light yellow clear liquid[8] |
| Key Structural Feature | Steric bulk from two ortho-methyl groups on each phenyl ring | Unsubstituted phenyl rings |
This structural difference is the cornerstone of their divergent applications. The steric shield provided by the four methyl groups in Bis(2,6-dimethylphenyl) Chlorophosphate governs its reactivity and imbues it with a remarkable degree of selectivity, a feature we will explore in detail.
Figure 1: Structural comparison highlighting the steric bulk on Bis(2,6-dimethylphenyl) Chlorophosphate.
Reactivity and Selectivity: The Impact of Steric Hindrance
The phosphorylation of an alcohol with a chlorophosphate proceeds via a nucleophilic attack of the hydroxyl group on the electrophilic phosphorus center. The facility of this reaction is influenced by both electronic and steric factors.
Diphenyl Chlorophosphate: The Workhorse Reagent
Diphenyl chlorophosphate is a versatile and highly reactive phosphorylating agent.[9] Its relatively unhindered nature allows for the rapid phosphorylation of a wide range of primary and secondary alcohols. However, this high reactivity can be a double-edged sword. In the presence of multiple hydroxyl groups of similar reactivity, or in substrates sensitive to over-phosphorylation, diphenyl chlorophosphate often leads to a mixture of products, necessitating challenging purification steps.[10] For instance, in the synthesis of nucleoside phosphates, side reactions on unprotected hydroxyl groups of the sugar moiety are a common issue.[11]
Bis(2,6-dimethylphenyl) Chlorophosphate: The Selective Specialist
The steric bulk imparted by the ortho-methyl groups in Bis(2,6-dimethylphenyl) Chlorophosphate significantly moderates its reactivity. This steric hindrance makes the phosphorus center less accessible to nucleophiles. Consequently, this reagent exhibits a pronounced selectivity for less sterically encumbered hydroxyl groups. This property is particularly advantageous in the regioselective phosphorylation of polyols, such as carbohydrates and nucleosides, where the primary hydroxyl group can be selectively targeted over more hindered secondary hydroxyls.[10] While direct comparative studies are limited, the principle of sterically directed phosphorylation is well-established in organic synthesis.[12]
Figure 2: Conceptual workflow demonstrating the selectivity difference in the phosphorylation of a diol.
Mechanistic Considerations: The "Why" Behind the "How"
The selectivity of Bis(2,6-dimethylphenyl) Chlorophosphate can be rationalized by considering the transition state of the phosphorylation reaction. The bulky 2,6-dimethylphenyl groups create a congested environment around the phosphorus atom. A primary alcohol, being less sterically demanding, can approach the electrophilic center more readily than a more hindered secondary or tertiary alcohol. This difference in the activation energy for the reaction with different types of hydroxyl groups leads to the observed selectivity.
The choice of base is also a critical parameter in controlling the outcome of the phosphorylation. A non-nucleophilic, sterically hindered base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), is often employed to scavenge the HCl byproduct without competing with the alcohol nucleophile. In the case of diphenyl chlorophosphate, the use of certain amine bases can even influence the site-selectivity in the phosphorylation of amphiphilic diols.[13]
Experimental Protocols: A Practical Guide
The following protocols are provided as a general guideline. Researchers should optimize the reaction conditions for their specific substrate.
General Procedure for Phosphorylation with Diphenyl Chlorophosphate
This protocol is adapted from a general procedure for the phosphorylation of alcohols.[14]
Materials:
-
Alcohol (1.0 mmol)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)
-
Triethylamine (1.5 mmol, 1.5 equiv.) or another suitable non-nucleophilic base
-
Diphenyl chlorophosphate (1.2 mmol, 1.2 equiv.)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the triethylamine (or other base) dropwise with stirring.
-
Slowly add the diphenyl chlorophosphate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Proposed Protocol for Selective Phosphorylation of a Primary Alcohol using Bis(2,6-dimethylphenyl) Chlorophosphate
Note: This is a representative protocol based on established principles of sterically hindered phosphorylation, as specific literature examples with detailed conditions are scarce.
Materials:
-
Diol or Polyol (1.0 mmol)
-
Anhydrous Pyridine or a mixture of DCM and a hindered base like 2,6-lutidine (10 mL)
-
Bis(2,6-dimethylphenyl) chlorophosphate (1.1 mmol, 1.1 equiv.)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the diol/polyol and the anhydrous solvent.
-
Cool the solution to -20 °C or 0 °C.
-
If not using pyridine as the solvent, add the hindered base (e.g., 2,6-lutidine, 1.5 equiv.).
-
Add the Bis(2,6-dimethylphenyl) chlorophosphate solution dropwise over a period of 30 minutes. The slow addition is crucial to maintain selectivity.
-
Maintain the reaction at low temperature and stir for 4-24 hours, carefully monitoring the formation of the monophosphorylated product and minimizing the formation of the diphosphorylated byproduct by TLC or LC-MS.
-
Once the desired level of conversion is reached, quench the reaction with a small amount of water or saturated aqueous ammonium chloride.
-
Work-up the reaction as described in the general procedure for diphenyl chlorophosphate.
-
Purification by column chromatography will likely be required to separate the desired monophosphorylated product from unreacted starting material and any di-phosphorylated side products.
Data Presentation: A Comparative Overview
| Parameter | Bis(2,6-dimethylphenyl) Chlorophosphate | Diphenyl Chlorophosphate |
| Reactivity | Moderate | High |
| Selectivity (Primary vs. Secondary OH) | High | Low to Moderate |
| Typical Substrates | Polyols, carbohydrates, nucleosides where regioselectivity is crucial. | General purpose phosphorylation of primary and secondary alcohols. |
| Potential Side Reactions | Slower reaction rates may require longer reaction times or elevated temperatures, which could lead to other side reactions depending on the substrate. | Over-phosphorylation, lack of selectivity in complex molecules, potential for side reactions with other nucleophilic groups.[15] |
| Handling | Moisture sensitive solid.[6] | Moisture sensitive liquid, corrosive.[8] |
Conclusion: Choosing the Right Tool for the Job
The choice between Bis(2,6-dimethylphenyl) Chlorophosphate and Diphenyl Chlorophosphate is a classic example of the trade-off between reactivity and selectivity in organic synthesis.
-
Diphenyl Chlorophosphate remains the reagent of choice for the straightforward phosphorylation of simple alcohols where high reactivity is desired and selectivity is not a primary concern. Its lower cost and high reactivity make it a workhorse in many synthetic laboratories.
-
Bis(2,6-dimethylphenyl) Chlorophosphate , on the other hand, is a specialist tool. Its sterically encumbered nature makes it an invaluable reagent for the regioselective phosphorylation of complex molecules bearing multiple hydroxyl groups. In the synthesis of intricate natural products, modified nucleotides, and targeted prodrugs, the enhanced selectivity offered by this reagent can significantly streamline synthetic routes and improve overall yields by minimizing the need for extensive protecting group manipulations.
As senior application scientists, we must not only understand how to perform a reaction but also why we choose a particular reagent. The decision to employ a sterically hindered phosphorylating agent like Bis(2,6-dimethylphenyl) Chlorophosphate is a deliberate one, rooted in a mechanistic understanding of how steric factors can be harnessed to achieve elegant and efficient solutions to complex synthetic challenges.
References
-
Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154-9218. [Link]
-
Baran, P. S., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337–9342. [Link]
-
PubChem. (n.d.). Bis(2,6-dimethylphenyl) Chlorophosphate. National Center for Biotechnology Information. Retrieved from [Link]
-
Stawinski, J., et al. (1988). Reactions of Nucleoside Hydrogenphosphonates with Diphenyl Chlorophosphate and Sterically Hindered Aromatic Acyl Chlorides. Nucleosides and Nucleotides, 7(5-6), 601-604. [Link]
-
Graham, S. M., & Pope, S. C. (1999). Selective Phosphitylation of the Primary Hydroxyl Group in Unprotected Carbohydrates and Nucleosides. Organic Letters, 1(5), 733–736. [Link]
-
ChemRxiv. (2023). Controlling Site Selectivity in the Phosphorylation of Amphiphilic Diols: Aminopyridine Organocatalysts vs. Stoichiometric Amine Bases. [Link]
-
Yadav, M., & Krishnamurthy, R. (2019). Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates. Organic Letters, 21(18), 7400–7404. [Link]
-
Sacco, F., et al. (2016). The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). International Journal of Molecular Medicine, 37(4), 823-832. [Link]
- Google Patents. (2020).
-
ResearchGate. (n.d.). An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates. Retrieved from [Link]
-
Domon, K., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science, 6(2), 249-256. [Link]
-
Chotana, G. A., et al. (2005). Sterically Directed Functionalization of Aromatic C−H Bonds: Selective Borylation Ortho to Cyano Groups in Arenes and Heterocycles. Journal of the American Chemical Society, 127(30), 10539–10544. [Link]
-
Zhang, Z.-Y. (2002). Probing the Phosphopeptide Specificities of Protein Tyrosine Phosphatases, SH2 and PTB Domains with Combinatorial Library Methods. Current Protein & Peptide Science, 3(4), 393-413. [Link]
-
Johnson, L. N., & Lewis, R. J. (2001). Structural Basis for Control by Phosphorylation. Chemical Reviews, 101(8), 2209-2242. [Link]
-
Ranu, B. C., et al. (2002). A simple, general and improved procedure for phosphorylation of alcohols catalyzed by indium(III) chloride. Indian Journal of Chemistry - Section B, 41B, 1459-1461. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unlocking the Potential: The Role of Diphenyl Chlorophosphate in Modern Chemical Synthesis. Retrieved from [Link]
-
Warnecke, S., & Meier, C. (2015). Synthesis of Nucleoside Di- and Triphosphates as a New Generation of Anti-HIV Pronucleotides. Chemical and Biological Aspects. Molecules, 20(7), 11695–11732. [Link]
-
Zhang, Y., et al. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5886. [Link]
-
PubChem. (n.d.). Diphenyl chlorophosphate. National Center for Biotechnology Information. Retrieved from [Link]
-
Guo, X., et al. (2023). Synthesis and Characterization of Amphiphilic Diblock Polyphosphoesters Containing Lactic Acid Units for Potential Drug Delivery Applications. Polymers, 15(13), 2977. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Chen, J., et al. (2024). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products, 87(1), 1-15. [Link]
-
Chotana, G. A., Rak, M. A., & Smith, M. R. (2005). Sterically Directed Functionalization of Aromatic C−H Bonds: Selective Borylation Ortho to Cyano Groups in Arenes and Heterocycles. Journal of the American Chemical Society, 127(30), 10539–10544. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis(2,6-dimethylphenyl) Chlorophosphate | C16H18ClO3P | CID 9923313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diphenyl chlorophosphate | C12H10ClO3P | CID 75654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. labproinc.com [labproinc.com]
- 7. Bis(2,6-dimethylphenyl) Chlorophosphate 93.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. Sci-Hub. Reactions of Nucleoside Hydrogenphosphonates with Diphenyl Chlorophosphate and Sterically Hindered Aromatic Acyl Chlorides / Nucleosides and Nucleotides, 1988 [sci-hub.box]
- 9. Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective phosphitylation of the primary hydroxyl group in unprotected carbohydrates and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Sci-Hub. Sterically Directed Functionalization of Aromatic C−H Bonds: Selective Borylation Ortho to Cyano Groups in Arenes and Heterocycles / Journal of the American Chemical Society, 2005 [sci-hub.jp]
- 13. Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]
A Comparative Guide to Characterizing Intermediates in Reactions of Bis(2,6-dimethylphenyl) Chlorophosphate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of phosphorylation chemistry, the choice of reagent is paramount to achieving desired outcomes in terms of yield, selectivity, and reaction kinetics. Bis(2,6-dimethylphenyl) chlorophosphate stands out as a phosphorylating agent whose bulky 2,6-dimethylphenyl groups impart unique reactivity, primarily driven by steric hindrance. Understanding the transient species that form and disappear during reactions with this reagent is critical for optimizing synthetic routes and elucidating reaction mechanisms. This guide provides an in-depth comparison of the characterization of intermediates in reactions involving Bis(2,6-dimethylphenyl) chlorophosphate with other phosphorylating agents, supported by experimental insights and protocols.
The Significance of Steric Hindrance: A Double-Edged Sword
The two 2,6-dimethylphenyl substituents on the phosphate core of Bis(2,6-dimethylphenyl) chlorophosphate create a sterically crowded environment around the phosphorus atom. This has profound implications for its reactivity. On one hand, this steric bulk can enhance selectivity by favoring attack at less hindered positions on a substrate. On the other hand, it significantly retards the rate of reaction compared to less hindered analogues like diphenyl chlorophosphate.
A kinetic study on the pyridinolysis of Bis(2,6-dimethylphenyl) chlorophosphate revealed that its reaction rate is several hundred times slower than that of diphenyl chlorophosphate[1]. This dramatic decrease in reactivity underscores the dominant role of steric hindrance in dictating the course of nucleophilic substitution at the phosphorus center.
Unraveling the Reaction Pathway: The Elusive Pentacoordinate Intermediate
Phosphorylation reactions involving chlorophosphates are generally believed to proceed through a pentacoordinate intermediate or transition state. The generally accepted mechanism for nucleophilic substitution at a phosphoryl center can be either a concerted (SN2-like) process or a stepwise addition-elimination pathway involving a trigonal bipyramidal pentacoordinate intermediate.
In the case of Bis(2,6-dimethylphenyl) chlorophosphate, the significant steric hindrance from the four ortho-methyl groups on the phenyl rings influences the reaction mechanism. Kinetic studies of its reaction with a series of substituted pyridines suggest a complex scenario where the mechanism may shift depending on the nucleophilicity of the attacking species[1]. For weakly basic pyridines, an ion-pair mechanism has been proposed[1].
The direct observation and characterization of these pentacoordinate intermediates are notoriously challenging due to their transient nature. To date, no stable pentacoordinate intermediates have been isolated in reactions involving Bis(2,6-dimethylphenyl) chlorophosphate. However, their existence is strongly supported by kinetic data and computational studies. The bulky substituents are expected to influence the geometry and stability of these intermediates, potentially making them even more fleeting than in reactions with less hindered reagents.
Visualizing the Reaction Mechanism
Caption: Proposed reaction pathway for phosphorylation.
A Comparative Look at Phosphorylating Agents
The choice of phosphorylating agent significantly impacts reaction outcomes. While Bis(2,6-dimethylphenyl) chlorophosphate offers potential for enhanced selectivity, its reduced reactivity necessitates harsher reaction conditions or longer reaction times. The following table provides a qualitative comparison with other common phosphorylating agents.
| Phosphorylating Agent | Key Characteristics | Typical Applications |
| Bis(2,6-dimethylphenyl) Chlorophosphate | Highly sterically hindered, leading to slower reaction rates but potentially higher selectivity. | Phosphorylation of sensitive substrates where selectivity is crucial; oligonucleotide synthesis.[2] |
| Diphenyl Chlorophosphate | Less sterically hindered than its 2,6-dimethylphenyl counterpart, resulting in faster reaction rates. A versatile and widely used reagent. | General phosphorylation of alcohols and amines. |
| Phosphoryl Chloride (POCl₃) | Highly reactive and corrosive. Can lead to over-phosphorylation and side reactions if not carefully controlled. | Industrial-scale phosphorylation, synthesis of phosphate esters and other phosphorylating agents. |
| Diethyl Chlorophosphate | A common and moderately reactive phosphorylating agent. | Phosphorylation of a wide range of nucleophiles. |
Characterizing Reaction Intermediates: A Practical Approach
Given the transient nature of the intermediates in reactions of Bis(2,6-dimethylphenyl) chlorophosphate, in-situ spectroscopic monitoring is the most powerful tool for their characterization. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is particularly well-suited for this purpose due to the 100% natural abundance of the ³¹P isotope and its high sensitivity to the chemical environment around the phosphorus atom.[3][4][5]
In-situ ³¹P NMR Monitoring
This technique allows for the real-time observation of the appearance and disappearance of phosphorus-containing species throughout the course of a reaction. While direct observation of the pentacoordinate intermediate may not be feasible due to its short lifetime, ³¹P NMR can provide invaluable information about:
-
The rate of consumption of the starting chlorophosphate.
-
The formation of the phosphorylated product.
-
The presence of any phosphorus-containing side products or longer-lived intermediates.
The chemical shift of the phosphorus nucleus is highly sensitive to its coordination number and the nature of its substituents. Pentacoordinate phosphorus species are expected to resonate at a significantly different chemical shift (typically in the upfield region of the spectrum) compared to the tetracoordinate starting material and product.
Experimental Protocol: In-situ ³¹P NMR Monitoring of a Phosphorylation Reaction
Objective: To monitor the progress of the phosphorylation of a model alcohol (e.g., benzyl alcohol) with Bis(2,6-dimethylphenyl) chlorophosphate and to attempt to detect any reaction intermediates.
Materials:
-
Bis(2,6-dimethylphenyl) chlorophosphate
-
Benzyl alcohol (or other alcohol of interest)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or CD₃CN)
-
Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine)
-
NMR tubes and spectrometer equipped for ³¹P detection and variable temperature control.
Procedure:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve Bis(2,6-dimethylphenyl) chlorophosphate (1 equivalent) in the chosen anhydrous deuterated solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Acquire a ³¹P NMR spectrum of the starting material to determine its initial chemical shift.
-
Add the alcohol (1 equivalent) to the NMR tube.
-
Cool the sample to the desired reaction temperature (a low temperature, e.g., -40 °C, is recommended to potentially increase the lifetime of any intermediates).
-
-
Reaction Initiation and Monitoring:
-
Inject the non-nucleophilic base (1.1 equivalents) into the NMR tube while it is in the spectrometer (if possible) or quickly before insertion.
-
Immediately begin acquiring a series of time-resolved ³¹P NMR spectra. The acquisition parameters should be optimized for a good signal-to-noise ratio with a relatively short acquisition time to capture the kinetics of the reaction.
-
-
Data Analysis:
-
Process the series of ³¹P NMR spectra.
-
Integrate the signals corresponding to the starting material, the product, and any new, transient signals.
-
Plot the concentration of each species as a function of time to obtain a reaction profile.
-
Carefully examine the spectra, particularly in the early stages of the reaction and at low temperatures, for any low-intensity signals that might correspond to a pentacoordinate intermediate.
-
Workflow for In-situ Reaction Monitoring
Caption: Workflow for in-situ ³¹P NMR monitoring.
Complementary Techniques: Raman Spectroscopy
Raman spectroscopy is another powerful in-situ monitoring technique that can provide complementary information to NMR.[6][7][8][9] It is sensitive to molecular vibrations and can be used to track changes in bonding during a reaction. The P=O stretching vibration in phosphate esters gives a strong and characteristic Raman signal, making it a useful probe for monitoring the progress of phosphorylation reactions. While less commonly used than NMR for this purpose, Raman spectroscopy can be advantageous in certain situations, such as when dealing with solid-phase reactions or when NMR-active solvents cannot be used.
The Challenge of Trapping Intermediates
Trapping reactive intermediates is a classical technique in mechanistic chemistry. In the context of phosphorylation reactions with Bis(2,6-dimethylphenyl) chlorophosphate, this would involve introducing a trapping agent that rapidly and irreversibly reacts with the pentacoordinate intermediate to form a stable, characterizable product. However, the high reactivity and short lifetime of these intermediates, coupled with the steric hindrance around the phosphorus center, make this a formidable challenge. To date, there are no reports of successfully trapping the pentacoordinate intermediate in reactions of Bis(2,6-dimethylphenyl) chlorophosphate.
Conclusion: A Tool for Selective Phosphorylation
Bis(2,6-dimethylphenyl) chlorophosphate is a valuable reagent for phosphorylation when selectivity is a primary concern. Its sterically demanding nature significantly slows down reaction rates compared to less hindered analogues, a factor that must be carefully considered in experimental design. While the direct characterization of the transient pentacoordinate intermediates in its reactions remains an open challenge, in-situ spectroscopic techniques, particularly ³¹P NMR, provide powerful means to monitor reaction progress, identify products and byproducts, and gain valuable mechanistic insights. Future advances in ultrafast spectroscopic techniques may one day allow for the direct observation of these fleeting but crucial intermediates, further refining our understanding of phosphorylation chemistry.
References
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
- Barai, H. R., & Lee, H. W. (2011). Kinetics and Mechanism of the Pyridinolysis of Bis(2,6-dimethylphenyl) Chlorophosphate in Acetonitrile. Bulletin of the Korean Chemical Society, 32(12), 4233-4236.
- Herschlag, D., & Allgeier, A. M. (2011). Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis. Annual Review of Biochemistry, 80, 669-702.
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(10), 4129.
- Talley, J. J. (1988). Preparation of sterically hindered phosphoramidates.
- Jankowska, J., Sobkowski, M., & Stawiński, J. (2000). Phosphorodithioate-type short oligonucleotides were efficiently synthesized using bis(2,6-dimethylphenyl) phosphorochloridate as a coupling agent on a solid support by application of the H-phosphonothioate method. The Journal of Organic Chemistry, 65(12), 3559-3563.
- Kamiya, M., & Sando, S. (2022). Raman Spectroscopy for Chemical Biology Research. Accounts of Chemical Research, 55(20), 2945-2956.
- Hirai, H., & Launey, T. (2000). A simple method using 31P-NMR spectroscopy for the study of protein phosphorylation.
- Lukanov, L. K., & Venkov, A. P. (1996). A convenient synthesis of N-arylphosphoramidates.
- Chandrasekhar, V. (2002). New features in pentacoordinate phosphorus chemistry. Accounts of Chemical Research, 35(10), 843-851.
- Guo, X., Han, B., Qiu, W., Deng, P., Fu, S., Ying, J., & Zhao, Y. (2023). Monitoring of phosphatase and kinase activity using 31P NMR. New Journal of Chemistry, 47(35), 16489-16494.
- de Groot, C., & de Mul, F. F. (2001). Detection of the site of phosphorylation in a peptide using Raman spectroscopy and partial least squares discriminant analysis. Journal of Raman Spectroscopy, 32(10), 837-843.
- Bonora, G. M., Scremin, C. L., Colonna, F. P., & Garbesi, A. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research, 21(5), 1213-1217.
- Chard, R. A., & Stephan, D. W. (2012). Sterically hindered phosphine and phosphonium-based activators and additives for olefin polymerization. Dalton Transactions, 41(33), 10114-10122.
- Shmilovits, M., & Lemcoff, N. G. (2019). Reactivity enhancement via steric restriction of the active site in branched catalysts for phosphorylation reactions. ICS84 The 84th Annual Meeting of the Israel Chemical Society.
- Taylor, M. T., & Wagner, A. (2020). Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation. Israel Journal of Chemistry, 60(1-2), 11-26.
- Tate, M. E., & Gani, D. (2007). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Inorganic Chemistry, 46(25), 10393-10401.
- Childress, R. N., & Pojman, J. A. (2021).
- Akiba, K. Y. (2000). Chemistry of pentacoordinated anti-apicophilic phosphorus compounds. Comptes Rendus de l'Académie des Sciences-Series IIc-Chemistry, 3(1), 1-10.
- Scaringe, S. A., Wincott, F. E., & Caruthers, M. H. (1998). Novel RNA synthesis method using 5'-O-silyl-2'-O-orthoester protecting groups. Journal of the American Chemical Society, 120(45), 11820-11821.
-
Soderberg, T. (2019, November 12). 22.06 Phosphorylation: Nomenclature and Mechanisms [Video]. YouTube. [Link]
- Pazderski, L. (2020). 31P NMR coordination shifts in transition metal complexes with heterocycles containing phosphorus—Update for 2012–20. Annual Reports on NMR Spectroscopy, 102, 1-75.
-
Wasatch Photonics. (2020, October 8). Using Raman Spectroscopy for Process Monitoring. AZoM.com. Retrieved from [Link]
-
The Laboratist. (2023, June 17). Solid state oligonucleotide synthesis (phosphoramidite method) [Video]. YouTube. [Link]
- Cummins, C. C., & Johnson, M. J. (2022). Terrestrial Trapping of the Interstellar Gas, Phosphorus Nitride. ChemRxiv.
-
PROAnalytics. (2021, August 19). Raman Spectroscopy in Bioprocessing: Spectroscopic Methods of Analysis. Retrieved from [Link]
- ResearchGate. (n.d.). The B3LYP/6-311+G(d,p) 10 geometries and NBO charges of O,O-diphenyl.
-
PubChem. (n.d.). Bis(2,6-dimethylphenyl) Chlorophosphate. Retrieved from [Link]
- Wang, D., & Li, Z. (2020). Investigation of Hydrophosphorylation Reaction of Pentacoordinate Hydrospirophosphorane and Electron-Deficient Alkenes Catalyzed by Organic Phosphine. European Journal of Organic Chemistry, 2020(38), 6061-6068.
- ResearchGate. (n.d.). Comparative Qualitative Phosphoproteomics Analysis Identifies Shared Phosphorylation Motifs and Associated Biological Processes in Flowering Plants.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. azooptics.com [azooptics.com]
- 9. Raman Spectroscopy in Bioprocessing: Spectroscopic Methods of Analysis [pro-analytics.net]
A Comparative Guide to the Reactivity of Bis(2,6-dimethylphenyl) Chlorophosphate and Its Sterically Hindered Analogs
Introduction: Navigating Steric Hindrance in Phosphorylation Reactions
In the realm of organic synthesis and drug development, the phosphorylation of alcohols is a cornerstone transformation, enabling the introduction of phosphate moieties that are critical for biological activity and prodrug strategies.[1] The choice of phosphorylating agent is paramount to the success of these reactions, with reactivity and selectivity being key determinants. Among the arsenal of available reagents, diaryl chlorophosphates offer a versatile platform for this transformation. This guide focuses on a specific, sterically encumbered member of this family, Bis(2,6-dimethylphenyl) Chlorophosphate, and its analogs. The strategic placement of bulky substituents on the phenyl rings dramatically influences the electrophilicity of the phosphorus center, thereby modulating the reagent's reactivity.[2][3]
This technical guide provides a comparative study of the reactivity of Bis(2,6-dimethylphenyl) Chlorophosphate and its structural analogs. We will delve into the interplay of steric and electronic effects that govern their phosphorylation efficiency.[4][5] By understanding these fundamental principles, researchers can make informed decisions in selecting the optimal reagent for their specific synthetic challenges, particularly when dealing with sensitive or complex substrates. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, evidence-based understanding of this important class of phosphorylating agents.
The Impact of Steric and Electronic Effects on Reactivity
The reactivity of diaryl chlorophosphates in nucleophilic substitution reactions is primarily governed by the electronic environment and the steric bulk surrounding the phosphorus atom.[6]
Electronic Effects: Electron-withdrawing groups on the aryl rings increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity. This can be quantitatively assessed using Hammett plots, which correlate reaction rates with substituent constants (σ).[7][8][9]
Steric Effects: Bulky substituents, particularly in the ortho positions of the phenyl rings, hinder the approach of the nucleophile to the phosphorus center.[3] This steric hindrance can significantly decrease the reaction rate. However, it can also be exploited to enhance selectivity in certain applications.
The interplay of these two effects determines the overall reactivity profile of a given diaryl chlorophosphate.
Comparative Analysis of Reactivity
To provide a clear comparison, we will consider the reactivity of Bis(2,6-dimethylphenyl) Chlorophosphate alongside a series of its analogs with varying degrees of steric hindrance and electronic properties. The selected analogs for this comparative study are:
-
Bis(2,6-dimethylphenyl) Chlorophosphate (1): Our benchmark compound, featuring significant steric hindrance from the two ortho-methyl groups on each phenyl ring.[10][11]
-
Diphenyl Chlorophosphate (2): The parent compound with no steric hindrance from ortho substituents.
-
Bis(2,4,6-trimethylphenyl) Chlorophosphate (3): An analog with even greater steric bulk due to the additional methyl groups at the para positions.
-
Bis(2-tert-butylphenyl) Chlorophosphate (4): An analog with a different type of steric hindrance imparted by the bulky tert-butyl groups.
-
Bis(4-methoxyphenyl) Chlorophosphate (5): An analog with electron-donating methoxy groups in the para positions, highlighting electronic effects.
-
Bis(4-nitrophenyl) Chlorophosphate (6): An analog with electron-withdrawing nitro groups in the para positions, demonstrating the impact of strong electronic withdrawing effects.
The following table summarizes the expected relative reactivity of these compounds in a typical phosphorylation reaction with a primary alcohol, based on established principles of physical organic chemistry.
| Compound | Structure | Key Features | Expected Relative Reactivity |
| 1 | Bis(2,6-dimethylphenyl) Chlorophosphate | High steric hindrance | Low |
| 2 | Diphenyl Chlorophosphate | No ortho-steric hindrance | High |
| 3 | Bis(2,4,6-trimethylphenyl) Chlorophosphate | Very high steric hindrance | Very Low |
| 4 | Bis(2-tert-butylphenyl) Chlorophosphate | Extreme steric hindrance | Extremely Low |
| 5 | Bis(4-methoxyphenyl) Chlorophosphate | Electron-donating groups | Moderate |
| 6 | Bis(4-nitrophenyl) Chlorophosphate | Electron-withdrawing groups | Very High |
Experimental Protocol: A Framework for Reactivity Assessment
To empirically validate the predicted reactivity trends, a standardized experimental protocol is essential. The phosphorylation of a model primary alcohol, such as benzyl alcohol, can be monitored using ³¹P NMR spectroscopy, a powerful technique for observing phosphorus-containing compounds.[12][13][14][15]
Materials and Methods
-
Reagents: Bis(2,6-dimethylphenyl) Chlorophosphate and its analogs, benzyl alcohol, a non-nucleophilic base (e.g., 2,6-lutidine), and a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Instrumentation: NMR spectrometer equipped with a phosphorus probe.
Step-by-Step Experimental Procedure
-
Reaction Setup: In a dry NMR tube, dissolve the diaryl chlorophosphate (1.0 eq.) and benzyl alcohol (1.2 eq.) in the chosen deuterated solvent.
-
Initial Spectrum: Acquire an initial ³¹P NMR spectrum to determine the chemical shift of the starting chlorophosphate.
-
Initiation of Reaction: Add the non-nucleophilic base (1.5 eq.) to the NMR tube, cap it, and mix thoroughly.
-
Kinetic Monitoring: Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals. The disappearance of the starting material peak and the appearance of the product phosphate ester peak should be monitored.
-
Data Analysis: Integrate the signals corresponding to the starting material and the product in each spectrum. Plot the concentration of the product as a function of time to determine the initial reaction rate.
This protocol allows for a direct and quantitative comparison of the reaction rates of the different diaryl chlorophosphate analogs under identical conditions.
Mechanistic Considerations: Pathways of Phosphoryl Transfer
The phosphorylation of an alcohol by a diaryl chlorophosphate can proceed through several possible mechanisms, primarily distinguished by the timing of bond formation and bond breaking. The steric and electronic properties of the phosphorylating agent and the nucleophile play a crucial role in determining the favored pathway.
Associative (SN2-like) Mechanism
In an associative mechanism, the nucleophile (alcohol) attacks the phosphorus center, forming a pentacoordinate intermediate or transition state before the departure of the chloride leaving group. This pathway is generally favored for less sterically hindered systems.
Caption: Associative (SN2-like) mechanism for phosphorylation.
Dissociative (SN1-like) Mechanism
A dissociative mechanism involves the initial departure of the chloride leaving group to form a highly reactive metaphosphate intermediate, which is then rapidly attacked by the alcohol. This pathway may become more significant for highly sterically hindered chlorophosphates where the approach of the nucleophile is severely restricted.
Sources
- 1. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes [escholarship.org]
- 6. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. hammett substituent constants: Topics by Science.gov [science.gov]
- 9. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bis(2,6-dimethylphenyl) Chlorophosphate | C16H18ClO3P | CID 9923313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Bis(2,6-dimethylphenyl) Chlorophosphate 93.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. 31Phosphorus NMR [chem.ch.huji.ac.il]
A Senior Application Scientist's Guide to Bis(2,6-dimethylphenyl) Chlorophosphate: A Comparative Analysis of a Sterically Hindered Phosphorylating and Cyclizing Agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of reagent is paramount to the success of a transformation. Factors such as reactivity, selectivity, and practicality dictate the efficiency and outcome of a synthetic route. This guide provides an in-depth technical analysis of Bis(2,6-dimethylphenyl) Chlorophosphate, a sterically hindered phosphorylating and cyclizing agent. We will objectively compare its performance with common alternatives, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic challenges.
Introduction: The Role of Phosphorylating and Cyclizing Agents in Modern Synthesis
Phosphorylation is a fundamental transformation in both biological systems and synthetic chemistry, enabling the introduction of a phosphate moiety that can drastically alter a molecule's properties and reactivity. In parallel, cyclization reactions are the cornerstone of synthesizing cyclic compounds, a prevalent motif in pharmaceuticals and natural products. Reagents that can effectively mediate these transformations are therefore indispensable tools for the synthetic chemist.
Bis(2,6-dimethylphenyl) Chlorophosphate, with its bulky 2,6-dimethylphenyl groups, presents a unique profile of steric and electronic properties. This guide will delve into the synthesis of this reagent and explore its utility in key synthetic reactions, namely the synthesis of quinolines and the phosphorylation of alcohols. We will critically evaluate its performance against more conventional reagents like phosphorus oxychloride (POCl₃) and diphenyl chlorophosphate, highlighting the causal relationship between its structure and reactivity.
Synthesis of Bis(2,6-dimethylphenyl) Chlorophosphate: A Reliable Protocol
The synthesis of Bis(2,6-dimethylphenyl) Chlorophosphate is typically achieved through the reaction of 2,6-dimethylphenol with phosphorus oxychloride. A robust and scalable procedure is outlined in the patent literature, providing a clear pathway for its preparation in a laboratory setting.[1]
Experimental Protocol: Synthesis of Bis(2,6-dimethylphenyl) Chlorophosphate
Materials:
-
Phosphorus oxychloride (POCl₃)
-
2,6-Dimethylphenol
-
Catalyst (e.g., Zinc chloride, Aluminum chloride, or Magnesium chloride)[1]
-
Solvent (e.g., Xylene)[1]
Procedure:
-
To a reactor equipped with a stirrer, thermometer, and reflux condenser, add the required amount of phosphorus oxychloride, catalyst, and solvent.[1]
-
Heat the mixture under stirring. When the temperature reaches 110-115°C, begin the dropwise addition of 2,6-dimethylphenol. The molar ratio of 2,6-dimethylphenol to phosphorus oxychloride should be approximately 2:1.[1]
-
After the addition is complete (typically over 1.5-2 hours), raise the temperature to 145-150°C and continue the reaction for 3-4 hours to yield the Bis(2,6-dimethylphenyl) Chlorophosphate intermediate.[1]
-
The crude product can then be purified by standard techniques such as distillation or crystallization.
Causality Behind Experimental Choices:
-
The use of a catalyst like ZnCl₂, AlCl₃, or MgCl₂ facilitates the electrophilic attack of the phosphorus on the phenolic oxygen.
-
The gradual addition of 2,6-dimethylphenol at an elevated temperature helps to control the exothermic reaction and prevent the formation of undesired byproducts.
-
The final heating period ensures the completion of the reaction.
Application in Quinoline Synthesis: A Comparative Perspective
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. Several named reactions, such as the Bischler-Napieralski and Vilsmeier-Haack reactions, are employed for their synthesis, often utilizing phosphorus oxychloride as a key reagent.[2][3] These reactions proceed through the formation of a reactive intermediate that undergoes intramolecular electrophilic cyclization.
The Bischler-Napieralski and Vilsmeier-Haack Reactions: A Mechanistic Overview
The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides using a condensing agent like POCl₃ to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. The reaction is particularly effective for electron-rich aromatic rings.[3] The mechanism involves the activation of the amide carbonyl by the phosphorus reagent, followed by an intramolecular electrophilic attack on the aromatic ring.[2]
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. A variation of this reaction allows for the synthesis of 2-chloro-3-formylquinolines from acetanilides. The Vilsmeier reagent, formed from DMF and POCl₃, acts as the electrophile.[4]
Diagram: Generalized Mechanism of Bischler-Napieralski/Vilsmeier-Haack Type Cyclizations
Caption: General workflow for quinoline synthesis via electrophilic cyclization.
Performance Comparison: Bis(2,6-dimethylphenyl) Chlorophosphate vs. POCl₃
The most significant difference between Bis(2,6-dimethylphenyl) Chlorophosphate and POCl₃ is the steric bulk. The two 2,6-dimethylphenyl groups impose considerable steric hindrance around the central phosphorus atom.
Expected Impact on Reactivity:
-
Slower Reaction Rates: The steric bulk is expected to significantly decrease the rate of reaction compared to the less hindered POCl₃ or even diphenyl chlorophosphate. This is because the approach of the substrate to the phosphorus center will be impeded.
-
Potential for Increased Selectivity: In substrates with multiple potential reaction sites, the steric hindrance of Bis(2,6-dimethylphenyl) Chlorophosphate might lead to higher regioselectivity, favoring attack at the less sterically encumbered position.
-
Milder Reaction Conditions May Be Required: To compensate for the lower reactivity, harsher reaction conditions (higher temperatures, longer reaction times) might be necessary, which could be a drawback.
Data Presentation: Comparative Analysis of Reagents for Quinoline Synthesis
| Feature | Phosphorus Oxychloride (POCl₃) | Diphenyl Chlorophosphate | Bis(2,6-dimethylphenyl) Chlorophosphate (Predicted) |
| Reactivity | High | Moderate | Low |
| Steric Hindrance | Low | Moderate | High |
| Typical Reaction Conditions | Often mild to moderate | Moderate | Potentially harsh |
| Selectivity | May be lower in complex substrates | Moderate | Potentially higher |
| Cost | Low | Moderate | High |
Application in Alcohol Phosphorylation: A Tool for Selective Transformations
The phosphorylation of alcohols is a crucial reaction for the synthesis of phosphate esters, which have wide-ranging applications, including as prodrugs and flame retardants.[5] The direct phosphorylation of an alcohol with a chlorophosphate in the presence of a base is a common strategy.[6]
Experimental Protocol: General Procedure for Alcohol Phosphorylation
Materials:
-
Alcohol
-
Phosphorylating agent (e.g., Bis(2,6-dimethylphenyl) Chlorophosphate)
-
Base (e.g., Triethylamine, Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
Procedure:
-
Dissolve the alcohol in the anhydrous solvent under an inert atmosphere.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of the phosphorylating agent in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
Purify the product by column chromatography.
Diagram: Experimental Workflow for Alcohol Phosphorylation
Caption: A typical experimental workflow for the phosphorylation of an alcohol.
Performance Comparison: The Impact of Steric Hindrance on Phosphorylation
The steric bulk of Bis(2,6-dimethylphenyl) Chlorophosphate is a critical factor in its application as a phosphorylating agent.
Advantages:
-
Enhanced Selectivity for Primary Alcohols: The significant steric hindrance would likely lead to a high degree of selectivity for the phosphorylation of primary alcohols over more hindered secondary and tertiary alcohols. This can be a valuable tool for the selective protection or functionalization of polyols.
-
Reduced Side Reactions: The lower reactivity might suppress side reactions that can occur with more aggressive phosphorylating agents like POCl₃, such as the formation of pyrophosphates or multiple phosphorylations.
Disadvantages:
-
Sluggish Reactivity with Hindered Alcohols: The phosphorylation of secondary and, especially, tertiary alcohols would be expected to be very slow or may not proceed at all.
-
Longer Reaction Times: Even for primary alcohols, the reaction times are likely to be longer compared to less hindered reagents.
Data Presentation: Predicted Selectivity of Phosphorylating Agents
| Substrate | POCl₃ | Diphenyl Chlorophosphate | Bis(2,6-dimethylphenyl) Chlorophosphate |
| Primary Alcohol | High reactivity, potential for over-phosphorylation | Good reactivity | Moderate reactivity, high selectivity |
| Secondary Alcohol | Moderate reactivity | Moderate reactivity | Low to very low reactivity |
| Tertiary Alcohol | Low to no reactivity | Very low to no reactivity | Extremely low to no reactivity |
Conclusion: A Niche Reagent for Selective Syntheses
Bis(2,6-dimethylphenyl) Chlorophosphate emerges as a specialized reagent whose utility is defined by its significant steric bulk. While its reduced reactivity compared to workhorse reagents like phosphorus oxychloride may be a limitation for general applications, it presents a distinct advantage in scenarios requiring high selectivity. For the synthesis of quinolines, its use could potentially lead to cleaner reactions with complex substrates, albeit likely at the cost of longer reaction times or higher temperatures. In the realm of alcohol phosphorylation, its pronounced steric hindrance makes it a promising candidate for the selective phosphorylation of primary alcohols in the presence of more hindered hydroxyl groups.
As with any synthetic tool, the decision to employ Bis(2,6-dimethylphenyl) Chlorophosphate should be guided by the specific requirements of the target molecule and the overall synthetic strategy. This guide provides the foundational knowledge and comparative insights to enable researchers to harness the unique properties of this sterically demanding reagent for the advancement of their scientific endeavors.
References
- CN101723974A. (2010). Preparation method of flame retardant resorcinol bis (2, 6-dimethyl aryl phosphate). Google Patents.
- Fodor, G., & Nagubandi, S. (1980). The Bischler-Napieralski Reaction. Tetrahedron, 36(10), 1279-1300.
- He, W., & Li, G. (2012). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Current Medicinal Chemistry, 19(26), 4484-4499.
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Zenodo. (2001). A simple, general and improved procedure for phosphorylation of alcohols cata- lyzed by indium( III) chloride. Retrieved from [Link] [Note: A placeholder URL is used as the original may not be stable. The key information is the existence of such procedures.]
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of Bis(2,6-dimethylphenyl) Chlorophosphate in a Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in drug development and specialty chemicals, the precise control and monitoring of reaction progress are paramount. Bis(2,6-dimethylphenyl) chlorophosphate is a key intermediate in various organic syntheses, and its accurate quantification within a dynamic reaction mixture is critical for process optimization, yield determination, and impurity profiling. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of Bis(2,6-dimethylphenyl) chlorophosphate, offering field-proven insights and detailed experimental protocols.
The Synthetic Landscape: Understanding the Analytical Challenge
A common synthetic route to Bis(2,6-dimethylphenyl) chlorophosphate involves the reaction of 2,6-dimethylphenol with phosphoryl chloride (POCl₃), often in the presence of a base to scavenge the liberated HCl.[1][2] This seemingly straightforward reaction can yield a complex mixture containing the desired product, unreacted starting materials, and several byproducts.
A hypothetical reaction mixture for analysis would likely contain:
-
Bis(2,6-dimethylphenyl) Chlorophosphate (Product)
-
2,6-Dimethylphenol (Starting Material)
-
Phosphoryl Chloride (Starting Material)
-
(2,6-dimethylphenyl) Dichlorophosphate (Mono-substituted byproduct)
-
Tris(2,6-dimethylphenyl) Phosphate (Tri-substituted byproduct)
-
Solvent and Base
The challenge for the analytical chemist is to select a method that can accurately and selectively quantify the main product in the presence of these structurally related and potentially interfering species. This guide will compare three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy.
Comparative Analysis of Analytical Techniques
Each analytical technique offers a unique set of advantages and limitations for this specific application. The choice of method will depend on factors such as the required sensitivity, sample throughput, available instrumentation, and the need for structural confirmation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P NMR) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation of volatile compounds based on boiling point, followed by mass-based detection. | Direct, non-destructive measurement of phosphorus-containing compounds based on their unique magnetic properties. |
| Selectivity | Good selectivity for aromatic compounds. Can resolve structurally similar compounds with appropriate column and mobile phase selection. | Excellent selectivity due to mass-based detection, allowing for confident identification of components. | Highly selective for phosphorus-containing compounds, providing a clean spectrum with minimal interference from non-phosphorus species. |
| Sensitivity | Typically in the µg/mL to ng/mL range with UV detection.[3][4] | High sensitivity, often reaching pg levels, especially with selected ion monitoring (SIM).[5] | Generally lower sensitivity than chromatographic methods, typically in the mg/mL to high µg/mL range.[6] |
| Sample Preparation | Simple dilution of the reaction mixture is often sufficient. Filtration may be necessary. | Derivatization is often required for reactive compounds like chlorophosphates to improve volatility and stability.[7] | Minimal sample preparation is needed; a representative aliquot is dissolved in a deuterated solvent. |
| Quantification | Requires a calibration curve with a certified reference standard. | Requires a calibration curve, often with an internal standard. | Can be performed with an internal or external standard. The signal intensity is directly proportional to the molar concentration.[6] |
| Analysis Time | Typically 10-30 minutes per sample. | Run times can be longer, including derivatization and cooling times. | Faster per sample for data acquisition, but may require longer relaxation delays for accurate quantification. |
| Instrumentation Cost | Moderate. | High. | High. |
| Key Advantage | Robust, widely available, and suitable for routine quality control. | Provides structural information for unknown impurity identification. | Direct and absolute quantification without the need for a specific reference standard for the analyte if a certified phosphorus-containing internal standard is used. |
| Key Disadvantage | Co-elution of closely related compounds can be a challenge. | Potential for thermal degradation of the analyte in the injector port. | Lower sensitivity compared to chromatographic techniques. |
In-Depth Methodologies and Experimental Protocols
The following sections provide detailed, step-by-step protocols for each analytical technique, designed to be self-validating and grounded in established scientific principles.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a workhorse technique in pharmaceutical and chemical analysis due to its robustness and versatility. For the analysis of Bis(2,6-dimethylphenyl) chlorophosphate, a reversed-phase method is most appropriate, leveraging the aromatic nature of the molecule.
Rationale for Method Design:
A C18 column is chosen for its excellent retention and separation of hydrophobic aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for gradient elution to resolve compounds with a range of polarities present in the reaction mixture. UV detection is suitable as the phenyl rings in the analyte and related impurities provide strong chromophores.
Experimental Workflow for HPLC Analysis
Figure 1: Workflow for the quantitative analysis of Bis(2,6-dimethylphenyl) Chlorophosphate by HPLC.
Step-by-Step Protocol:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of Bis(2,6-dimethylphenyl) chlorophosphate reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a stock solution of approximately 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with acetonitrile to cover the expected concentration range of the reaction samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Carefully withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.
-
Dilute the aliquot with a known volume of acetonitrile (e.g., in a 10 mL volumetric flask) to bring the analyte concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 50% B
-
21-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Data Analysis:
-
Integrate the peak area of Bis(2,6-dimethylphenyl) chlorophosphate in both the standards and samples.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of Bis(2,6-dimethylphenyl) chlorophosphate in the samples from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior selectivity and sensitivity, making it an excellent choice for identifying and quantifying trace-level components. However, the reactive nature of the chlorophosphate group necessitates a derivatization step to enhance volatility and prevent degradation in the hot GC inlet.
Rationale for Method Design:
Derivatization with an alcohol, such as methanol, will convert the reactive chlorophosphate into a more stable and volatile phosphate ester. A non-polar capillary column is suitable for separating the derivatized analyte and other components. Mass spectrometric detection in selected ion monitoring (SIM) mode provides high sensitivity and selectivity.
Experimental Workflow for GC-MS Analysis
Figure 3: Workflow for the quantitative analysis of Bis(2,6-dimethylphenyl) Chlorophosphate by q³¹P NMR.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture into a vial.
-
Add a precise amount of a certified phosphorus-containing internal standard (e.g., triphenyl phosphate).
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Nucleus: ³¹P
-
Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the phosphorus nuclei being quantified.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.
-
Reference: 85% H₃PO₄ as an external standard.
-
-
Data Processing and Quantification:
-
Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of phosphorus atoms
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Conclusion and Recommendations
The choice of the optimal analytical method for the quantitative analysis of Bis(2,6-dimethylphenyl) chlorophosphate in a reaction mixture depends on the specific requirements of the analysis.
-
For routine in-process control and quality assurance , HPLC-UV is often the most practical choice due to its robustness, ease of use, and moderate cost.
-
For method development, impurity profiling, and when high sensitivity is required , GC-MS is the preferred technique, providing both quantitative data and structural confirmation.
-
When an absolute quantification without a specific reference standard is needed, and for a rapid, direct measurement of phosphorus-containing species , q³¹P NMR is an invaluable tool.
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and efficiency of their synthetic processes.
References
-
Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. (2020). LCGC International. [Link]
-
Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. (2017). PubMed. [Link]
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (n.d.). Analytical Methods (RSC Publishing). [Link]
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI. [Link]
- METHOD FOR PRODUCING ALKYL-DIARYL PHOSPHITES AND DIARYL HALOPHOSPHATES. (n.d.).
- Process for preparing phenyl phosphorodichloridates. (n.d.).
-
Determination of phosphoryl chloride and detection of phosphorus trichloride in electronic grade trichlorosilane by gas chromatography with thermionic detection. (n.d.). ACS Publications. [Link]
-
Quantitative analysis of phospholipids by 31P-NMR. (n.d.). PubMed. [Link]
-
Quantitative 31P-NMR Analysis of Phospholipid Mixtures. (n.d.). Avanti Polar Lipids. [Link]
-
Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods. (2000). PubMed. [Link]
Sources
- 1. EP0357639A4 - METHOD FOR PRODUCING ALKYL-DIARYL PHOSPHITES AND DIARYL HALOPHOSPHATES. - Google Patents [patents.google.com]
- 2. Buy Bis(2,6-dimethylphenyl)phosphate | 18350-99-7 [smolecule.com]
- 3. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]
- 4. Bis(2,6-dimethylphenyl) Chlorophosphate | C16H18ClO3P | CID 9923313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
